NNGH
Description
Properties
IUPAC Name |
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-10(2)8-15(9-13(16)14-17)21(18,19)12-6-4-11(20-3)5-7-12/h4-7,10,17H,8-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRXORZYIXSWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161314-17-6 | |
| Record name | NNGH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161314176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NNGH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3H27MP46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of NNGH in Matrix Metalloproteinase Inhibition
Introduction
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover and remodeling of the extracellular matrix (ECM).[1] Their activity is implicated in a wide array of physiological processes, including wound healing, tissue repair, and development, as well as pathological conditions such as osteoarthritis, cancer progression, and inflammation.[1][2] N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, commonly known as NNGH, is a potent, broad-spectrum, and cell-permeable inhibitor of MMPs.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action by which this compound inhibits MMPs, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Zinc Chelation and Active Site Interaction
The primary inhibitory mechanism of this compound is the direct chelation of the catalytic zinc ion (Zn²⁺) located within the active site of the MMP enzyme.[1][5] This interaction is mediated by the hydroxamic acid moiety (-CONHOH) of the this compound molecule, which acts as a bidentate ligand, coordinating with the zinc ion and displacing an essential water molecule required for catalysis.[5][6] This effectively renders the enzyme inactive.
Structural studies, particularly the high-resolution X-ray crystal structure of the this compound-MMP-12 complex, have provided detailed insights into this interaction.[1][6] The key molecular interactions are:
-
Zinc Chelation : The hydroxamic acid headgroup of this compound directly binds the catalytic Zn²⁺ ion.[6]
-
S1' Pocket Occupancy : The inhibitor's aromatic group, specifically the phenolic methylether group, inserts into the S1' subsite, a key specificity pocket within the MMP active site.[1][6]
-
Hydrogen Bonding : The stability of the this compound-MMP complex is further enhanced by a network of hydrogen bonds:
-
The protonated oxygen of the hydroxamic acid forms a strong hydrogen bond with the carboxylate group of a conserved glutamate residue (Glu-219 in MMP-12).[6]
-
The sulfonyl oxygen establishes a hydrogen bond with the backbone nitrogen of a leucine residue (Leu-181 in MMP-12).[6]
-
The hydroxamate NH group engages in a significant electrostatic interaction with the carbonyl oxygen of a conserved alanine residue (Ala-182 in MMP-12).[6]
-
In specific MMPs, such as MMP-1, the tertiary amine of this compound has been shown through computational models to interact with an asparagine residue (Asn80).[7][8]
-
Quantitative Inhibitory Profile
This compound exhibits potent inhibition across a range of MMPs, with inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) often in the nanomolar to low micromolar range. This broad-spectrum activity makes it a valuable tool for studying the collective roles of MMPs.
Table 1: this compound Inhibition Constants (Ki) for Various MMPs
| MMP Target | Ki Value | Reference |
|---|---|---|
| MMP-1 | 0.17 µM | [3] |
| MMP-3 | 0.13 µM | [3] |
| MMP-3 | 0.013 µM | [4] |
| MMP-7 | 13 µM | [3] |
| MMP-8 | 9 nM | [1][3] |
| MMP-9 | 2.6 nM | [1][3] |
| MMP-10 | 0.1 µM | [3] |
| MMP-12 | 4.3 nM | [1][3] |
| MMP-13 | 3.1 nM | [1][3] |
Table 2: this compound Half-Maximal Inhibitory Concentrations (IC50) for Various MMPs
| MMP Target | IC50 Value | Reference |
|---|---|---|
| MMP-2 | 299.5 nM | [9] |
| MMP-9 | ~572 nM* | [9] |
| MMP-10 | >205 nM** | [9] |
| MMP-13 | >275 nM** | [9] |
*Value estimated based on a report that a compound with an IC50 of 0.143 µM was 4-fold more potent than this compound.[9] **this compound was used as a reference inhibitor and was surpassed by compounds with the listed IC50 values.[9]
Experimental Characterization
The mechanism and potency of this compound have been elucidated through a combination of enzymatic assays, structural biology, and computational modeling.
A common method to determine the inhibitory activity of compounds like this compound is the fluorogenic MMP inhibition assay.[5] This method measures the cleavage of a quenched fluorescent peptide substrate by the MMP enzyme.
Detailed Protocol: General Fluorogenic MMP Inhibition Assay [5][10]
-
Materials:
-
Purified, active MMP enzyme (e.g., MMP-2, MMP-9).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.
-
Fluorogenic MMP Substrate: e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.
-
This compound test compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., Marimastat).
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Reagent Preparation:
-
Dilute the MMP enzyme to the desired working concentration in cold Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the final working concentration in Assay Buffer.
-
Prepare a serial dilution of this compound and the positive control inhibitor in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells, typically ≤1% (v/v).
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer to "blank" wells.
-
Add 50 µL of the diluted MMP enzyme to "control" and "inhibitor test" wells.
-
Add 25 µL of the serially diluted this compound or positive control to the respective test wells.
-
Add 25 µL of Assay Buffer (containing the equivalent solvent concentration) to the enzyme control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the diluted fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 325/393 nm) over time (e.g., 30-60 minutes) in kinetic mode.[10]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each this compound concentration relative to the enzyme control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
X-ray Crystallography : As mentioned, X-ray crystallography has been instrumental in defining the precise binding mode of this compound within the MMP-12 active site.[6] This technique provides atomic-level detail of the inhibitor-enzyme complex, confirming the zinc chelation and interactions with key residues.
-
Computational Docking : Molecular docking simulations have been used to model the binding of this compound to other MMPs for which crystal structures with this compound are not available.[7] These studies support the conserved binding mechanism across the MMP family, involving the catalytic zinc and the S1' pocket, and help explain observed differences in potency.[7]
Role in Signaling Pathways and Broader Context
MMPs do not act in isolation; they are key nodes in complex signaling networks. They can process and activate a variety of signaling molecules, including other MMPs, growth factors, and cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11][12] For instance, MMP-3 (stromelysin-1) can activate pro-MMPs and is itself a target of Wnt/β-catenin signaling.[11] By inhibiting MMPs, this compound can modulate these downstream pathways, which explains its observed effects in blocking inflammation and reducing tumor cell invasion in preclinical models.[1]
The mechanism of action for this compound in MMP inhibition is well-characterized and robust. It functions primarily through high-affinity chelation of the catalytic zinc ion, a mechanism stabilized by specific interactions within the S1' pocket of the enzyme's active site. Its broad-spectrum potency, confirmed by extensive quantitative analysis and structural studies, establishes this compound as a critical reference compound and a powerful research tool for investigating the complex roles of matrix metalloproteinases in health and disease.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, Matrix metalloprotease (MMP) inhibitor (CAS 161314-17-6) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. focusbiomolecules.com [focusbiomolecules.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Polymerizable Matrix Metalloproteinases’ Inhibitors with Potential Application for Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
MNNG (N-methyl-N'-nitro-N-nitrosoguanidine): A Tool for Studying DNA Damage and Repair
An in-depth analysis of scientific literature reveals that "NNGH" is not a recognized acronym for a specific gene or protein with a well-established role in cell biology. It is possible that this is a typographical error or a less common abbreviation.
The most closely related and well-documented term is MNNG , which stands for N-methyl-N'-nitro-N-nitrosoguanidine. MNNG is a potent chemical mutagen and carcinogen that is widely used in laboratory research to induce DNA damage and study the cellular processes of DNA repair, cell cycle control, and carcinogenesis. Given the context of cell biology research, it is highly probable that the query refers to MNNG.
This guide will proceed under the assumption that "this compound" is a misspelling of "MNNG" and will provide a detailed technical overview of MNNG's role in cell biology.
MNNG is a monofunctional DNA alkylating agent that covalently adds alkyl groups, primarily methyl groups, to DNA bases. This action results in the formation of various DNA adducts, with the most common being 7-methylguanine (7-meG) and 3-methyladenine (3-meA). While 7-meG is relatively benign, the formation of O6-methylguanine (O6-meG) is highly mutagenic and carcinogenic.
Role in Cell Biology Research
MNNG is a valuable tool for researchers in cell biology and drug development due to its ability to induce specific types of DNA damage. Its primary applications include:
-
Studying DNA Repair Pathways: MNNG-induced DNA damage activates several DNA repair mechanisms, most notably Base Excision Repair (BER) and Mismatch Repair (MMR). Researchers use MNNG to investigate the function of key proteins involved in these pathways, such as DNA glycosylases (e.g., AAG), AP endonucleases (e.g., APE1), and the MMR protein complex.
-
Investigating Cell Cycle Checkpoints: The presence of DNA damage triggers cell cycle arrest to allow time for repair. MNNG is used to study the signaling pathways that lead to the activation of checkpoint proteins like ATM, ATR, CHK1, and CHK2, which in turn regulate the cell cycle.
-
Inducing Carcinogenesis in Model Organisms: MNNG is a potent carcinogen and is used to induce tumor formation in animal models. This allows for the study of the genetic and molecular changes that drive cancer development and for the testing of potential anti-cancer therapies.
-
Screening for DNA Repair Inhibitors: In drug development, MNNG can be used in cellular assays to screen for compounds that inhibit specific DNA repair pathways. Such inhibitors can be used to sensitize cancer cells to chemotherapy.
Signaling Pathways and Cellular Responses to MNNG-Induced DNA Damage
The cellular response to MNNG is a complex signaling network aimed at repairing the damaged DNA and determining the cell's fate.
Caption: MNNG-induced DNA damage response pathway.
Quantitative Data on MNNG-Induced Cellular Effects
The following table summarizes key quantitative data related to the effects of MNNG on cells.
| Parameter | Value | Cell Type | Reference |
| IC50 (50% inhibitory concentration) | 1-10 µM | Varies (e.g., HeLa, A549) | |
| Typical concentration for DNA damage induction | 0.1-5 µM | Various mammalian cell lines | |
| Time for maximal O6-meG adduct formation | 1-2 hours | CHO cells | |
| Half-life of O6-meG in DNA (in repair-proficient cells) | 8-12 hours | Human fibroblasts |
Experimental Protocols
MNNG Treatment for DNA Damage Induction
This protocol describes the general procedure for treating cultured mammalian cells with MNNG to induce DNA damage.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
MNNG (N-methyl-N'-nitro-N-nitrosoguanidine)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile, disposable labware
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
MNNG Stock Solution Preparation: Prepare a high-concentration stock solution of MNNG (e.g., 10 mM) in DMSO. Store at -20°C in small aliquots, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the MNNG stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Cell Treatment: Remove the culture medium from the cells and wash once with sterile PBS. Add the MNNG-containing medium to the cells.
-
Incubation: Incubate the cells with MNNG for a specific period (e.g., 1 hour) at 37°C.
-
MNNG Removal: After the incubation period, remove the MNNG-containing medium and wash the cells twice with warm PBS to remove any residual MNNG.
-
Post-incubation: Add fresh, complete culture medium to the cells and return them to the incubator for the desired post-treatment time (e.g., 0, 2, 6, 12, 24 hours) before downstream analysis.
Caption: Experimental workflow for MNNG treatment of cells.
Comet Assay to Detect DNA Damage
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.
Materials:
-
MNNG-treated and control cells
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green, propidium iodide)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Harvesting: Harvest MNNG-treated and control cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow it to solidify.
-
Cell Embedding: Mix the cell suspension with 0.5% LMA (at 37°C) and quickly pipette onto the NMA-coated slide. Cover with a coverslip and place on ice to solidify.
-
Cell Lysis: Remove the coverslip and immerse the slides in lysis solution overnight at 4°C. This removes cell membranes and proteins, leaving behind the nucleoid.
-
DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (typically 25V) for 20-30 minutes. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. Quantify the DNA damage using specialized image analysis software.
Caption: Workflow for the comet assay.
Western Blotting for DNA Damage Response Proteins
Western blotting can be used to detect the activation (e.g., phosphorylation) of key proteins in the DNA damage response pathway.
Materials:
-
MNNG-treated and control cell lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-CHK2, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse MNNG-treated and control cells in protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ATM) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.
Caption: Western blotting experimental workflow.
The Influence of N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid (NNGH) on Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Its constant remodeling, a balance between synthesis and degradation of its components, is crucial for tissue homeostasis, development, and repair. Dysregulation of ECM remodeling is a hallmark of various pathological conditions, including fibrosis and cancer. A key family of enzymes involved in ECM degradation is the matrix metalloproteinases (MMPs).
N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, commonly known as NNGH, is a potent, broad-spectrum inhibitor of MMPs. Its ability to interfere with the enzymatic activity of these key ECM-degrading enzymes makes it a valuable tool for studying the processes of ECM remodeling and a potential therapeutic agent for diseases characterized by excessive matrix degradation or pathological remodeling. This technical guide provides an in-depth overview of the effects of this compound on ECM remodeling, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of this compound Inhibition
This compound exhibits potent inhibitory activity against a range of MMPs. The following table summarizes the reported inhibitory constants (Ki) of this compound for various MMPs, providing a quantitative measure of its efficacy and spectrum of activity.
| MMP Target | Inhibitory Constant (Ki) |
| MMP-1 (Collagenase-1) | 0.17 µM |
| MMP-3 (Stromelysin-1) | 0.13 µM |
| MMP-7 (Matrilysin) | 13 µM |
| MMP-8 (Collagenase-2) | 9 nM |
| MMP-9 (Gelatinase B) | 2.6 nM |
| MMP-10 (Stromelysin-2) | 0.1 µM |
| MMP-12 (Macrophage Elastase) | 4.3 nM |
| MMP-13 (Collagenase-3) | 3.1 nM |
| MMP-20 (Enamelysin) | 17 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effect of this compound on ECM remodeling.
In Vitro MMP Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory potency of this compound against a specific MMP in a purified system.
Materials:
-
Recombinant active human MMP of interest
-
Fluorogenic MMP substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include a control well with assay buffer and solvent only (no inhibitor).
-
Add the recombinant MMP to each well, except for a substrate control well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the specific substrate at 37°C.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of MMP inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique allows for the detection of MMP-2 and MMP-9 activity in biological samples such as conditioned cell culture media.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel solution containing 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Prepare cell culture conditioned media by incubating cells in serum-free media for 24-48 hours. Treat cells with or without this compound.
-
Concentrate the conditioned media if necessary.
-
Mix the samples with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto a polyacrylamide gel containing gelatin.
-
Run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in the incubation buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. The molecular weight can be used to distinguish between pro- and active forms of MMP-2 and MMP-9.
Western Blotting for ECM Proteins and Signaling Molecules
This protocol is for the detection and semi-quantification of specific ECM proteins (e.g., Collagen I, Fibronectin) and key signaling proteins (e.g., phosphorylated SMADs, β-catenin) in cell lysates or tissue extracts.
Materials:
-
SDS-PAGE and electrotransfer equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues treated with or without this compound.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantification of Collagen Deposition (Sircol Assay)
This assay quantifies the total soluble collagen content in cell culture supernatants or tissue homogenates.
Materials:
-
Sircol™ Soluble Collagen Assay Kit (or equivalent)
-
Acid-pepsin extraction reagents (for insoluble collagen)
-
Microplate reader
Procedure:
-
Culture cells (e.g., fibroblasts) with or without this compound for a specified period.
-
Collect the cell culture medium (for soluble collagen) or lyse the cell layer and extract insoluble collagen using an acid-pepsin digestion.
-
Follow the manufacturer's instructions for the Sircol assay. Briefly, this involves precipitating the collagen with the Sirius red dye, centrifuging to pellet the collagen-dye complex, and then dissolving the complex in an alkali reagent.
-
Measure the absorbance of the resulting solution at 555 nm.
-
Calculate the collagen concentration based on a standard curve generated with known concentrations of collagen.
Signaling Pathways in ECM Remodeling and Potential this compound Intervention
The remodeling of the extracellular matrix is tightly regulated by complex signaling pathways. This compound, through its inhibition of MMPs, can indirectly influence these pathways.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β signaling pathway is a master regulator of fibrosis and ECM deposition. Upon ligand binding, TGF-β receptors phosphorylate SMAD proteins, which then translocate to the nucleus to regulate the transcription of target genes, including those encoding for collagens and other ECM components. MMPs can modulate TGF-β activity by cleaving latent TGF-β complexes, thereby releasing the active cytokine.
By inhibiting MMPs, this compound can potentially reduce the activation of latent TGF-β, leading to a downstream decrease in SMAD phosphorylation and a subsequent reduction in the expression of profibrotic genes.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway plays a crucial role in development and tissue homeostasis, and its dysregulation is implicated in fibrotic diseases. In the absence of Wnt ligands, β-catenin is targeted for degradation. Upon Wnt binding to its receptors, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and matrix production. MMP-3, a direct target of this compound, has been identified as a downstream target and a necessary contributor to the Wnt/β-catenin signaling pathway.
By inhibiting MMP-3, this compound may disrupt a positive feedback loop in the Wnt/β-catenin pathway, leading to reduced nuclear translocation of β-catenin and decreased expression of its target genes, which include profibrotic factors.
NNGH in Oncology: A Technical Guide to its Targets and Mechanisms in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso-N-(2-hydroxyethyl)glycine (NNGH) is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is a hallmark of cancer, contributing significantly to tumor growth, invasion, and metastasis.[2] This technical guide provides a comprehensive overview of the known targets of this compound in cancer cells, focusing on its interaction with specific MMPs and the subsequent impact on key signaling pathways. Detailed experimental protocols for assessing the effects of this compound are also provided to facilitate further research and drug development efforts.
Quantitative Data on this compound Inhibition of Matrix Metalloproteinases
This compound exhibits potent inhibitory activity against a range of MMPs implicated in cancer progression. The following table summarizes the reported inhibition constants (Ki) of this compound for specific MMPs. This data is crucial for understanding the inhibitor's potency and selectivity.
| Target MMP | Inhibition Constant (Ki) (nM) | Reference |
| MMP-8 (Neutrophil Collagenase) | 9 | [3] |
| MMP-9 (Gelatinase B) | 2.6 | [3] |
| MMP-12 (Macrophage Elastase) | 4.3 | [3] |
| MMP-13 (Collagenase 3) | 3.1 | [3] |
| MMP-20 (Enamelysin) | 17 | [3] |
Signaling Pathways Modulated by this compound Targets in Cancer Cells
The anti-cancer potential of this compound stems from its ability to inhibit MMPs that are key regulators of various signaling pathways controlling cell proliferation, survival, migration, and invasion. By blocking the activity of these enzymes, this compound can disrupt the intricate signaling networks that drive tumorigenesis.
The Role of MMP-3 and its Downstream Signaling
This compound is a known inhibitor of MMP-3 (stromelysin-1).[4] MMP-3 has been shown to be a direct transcriptional target and a necessary contributor to the Wnt/β-catenin signaling pathway.[4] In some contexts, MMP-3 can also act as a regulator of Wnt signaling by inactivating the noncanonical Wnt ligand Wnt5b, thereby promoting canonical β-catenin signaling and potentially expanding the cancer stem cell pool.[5][6]
Impact on MMP-9 Mediated Signaling Cascades
MMP-9 is a key enzyme in ECM degradation and is strongly associated with cancer cell invasion and angiogenesis.[7] Its expression and activity are regulated by multiple signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.[7][8] By inhibiting MMP-9, this compound can indirectly suppress these pro-tumorigenic signaling cascades.
Modulation of MMP-13 and Associated Pathways
MMP-13 is overexpressed in various cancers and plays a crucial role in tumor invasion and metastasis.[4][9] Its expression is regulated by several signaling pathways, including TGF-β, MAPK/ERK, and NF-κB.[9] Inhibition of MMP-13 by this compound can therefore interfere with these signaling networks, leading to reduced cancer cell motility and invasiveness.
Experimental Protocols
The following section provides detailed methodologies for key experiments to investigate the effects of this compound on cancer cells.
MMP Inhibition Assay (Fluorogenic)
This protocol outlines a general procedure for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.
Materials:
-
Purified, active MMP enzyme (e.g., MMP-9, MMP-13)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Fluorogenic MMP substrate
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Marimastat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the MMP enzyme to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in Assay Buffer.
-
Prepare a serial dilution of this compound and the positive control inhibitor in Assay Buffer. Ensure the final solvent concentration is consistent across all wells.
-
-
Assay Setup:
-
In a 96-well plate, add Assay Buffer to blank wells.
-
Add the diluted MMP enzyme to the control and inhibitor test wells.
-
Add the serially diluted this compound or positive control to the respective wells.
-
Add Assay Buffer (with solvent) to the enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add the diluted fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. wjgnet.com [wjgnet.com]
- 5. Matrix metalloproteinases in stem cell regulation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Role for Matrix Metalloproteinases In Regulating Mammary Stem Cell Function via the Wnt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic NNGH: A Tale of Two Inhibitors in Basic Research
In the landscape of biomedical research, the acronym "NNGH" presents a unique case of ambiguity, referring to two distinct and vital classes of inhibitors: Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME), a cornerstone tool for studying nitric oxide synthase (NOS) pathways, and a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This technical guide provides an in-depth exploration of the basic research applications of both inhibitors, tailored for researchers, scientists, and drug development professionals.
Part 1: Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME) - The Nitric Oxide Synthase Inhibitor
Nω-Nitro-L-arginine methyl ester hydrochloride, commonly abbreviated as L-NAME, is a synthetic analog of L-arginine. It acts as a competitive and non-specific inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[1][2] Its ability to decrease the production of nitric oxide (NO), a critical signaling molecule, has made it an indispensable tool in cardiovascular and neuroscience research.[3][4][5][6][7]
Quantitative Inhibition Data
The inhibitory activity of L-NAME is crucial for designing and interpreting experiments. The following table summarizes key quantitative data on its efficacy.
| Parameter | Value | Species/System | Reference |
| IC50 (eNOS) | 500 nM | Rat Aortic Rings | [8] |
| IC50 (Acetylcholine-induced relaxation) | 400 nM | Rat Aortic Rings | [8] |
| Kd (bovine brain cNOS) | 15 nM | Bovine Brain | [9] |
| Ki (mouse macrophage iNOS) | 4.4 µM | Mouse Macrophage | [9] |
Experimental Protocols
Detailed methodologies are paramount for reproducible research. Below are representative protocols for the use of L-NAME in basic research.
1. In Vitro Inhibition of Nitric Oxide Synthase in Aortic Rings:
-
Objective: To assess the inhibitory effect of L-NAME on endothelium-dependent vasodilation.
-
Protocol:
-
Isolate thoracic aortic rings from a model organism (e.g., rat).
-
Mount the aortic rings in an organ bath containing a physiological salt solution, bubbled with 95% O2 and 5% CO2 at 37°C.
-
Pre-contract the rings with an appropriate vasoconstrictor (e.g., phenylephrine).
-
Induce endothelium-dependent relaxation with an agonist such as acetylcholine.
-
To test the effect of L-NAME, pre-incubate the aortic rings with varying concentrations of L-NAME for a defined period (e.g., 30 minutes) before adding the vasoconstrictor and acetylcholine.
-
Measure the isometric tension of the rings to quantify the degree of relaxation and calculate the IC50 value for L-NAME.[8]
-
2. In Vivo Induction of Hypertension in Rodents:
-
Objective: To study the role of NO in blood pressure regulation by inducing hypertension with L-NAME.
-
Protocol:
-
Administer L-NAME to rodents (e.g., rats, mice) through drinking water (e.g., 0.5 g/L) or via intraperitoneal or intravascular injection.[1]
-
Monitor systolic blood pressure and heart rate regularly using a non-invasive tail-cuff method or via telemetry.
-
The duration of L-NAME administration can vary from days to several weeks to induce a sustained hypertensive state.
-
At the end of the experiment, tissues can be collected for further analysis, such as histological examination or measurement of biochemical markers.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by L-NAME is essential for a comprehensive understanding.
References
- 1. scispace.com [scispace.com]
- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. novartis.com [novartis.com]
- 5. Neuroscience at NIH | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 6. Neuroscience Research | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 7. Neuroscience | NIH Intramural Research Program [irp.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of N-Nitroso Compounds, with a focus on N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the chemical properties, mechanisms of action, and experimental protocols related to N-nitroso compounds (NOCs). Given the ambiguity of the term "NNGH," this document focuses on the well-characterized and highly relevant N-nitroso compound, N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent mutagen and carcinogen widely used in research. The principles and methodologies discussed are broadly applicable to the class of N-nitroso compounds.
Core Chemical Properties of N-Nitroso Compounds
N-nitroso compounds are characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom.[1] This functional group is central to their chemical reactivity and biological activity. They are broadly classified into nitrosamines and nitrosamides.[1]
Quantitative Data for MNNG and Representative N-Nitroso Compounds
The following tables summarize key quantitative data for MNNG and other common N-nitroso compounds. This information is critical for handling, experimental design, and understanding the compound's behavior.
Table 1: Physicochemical Properties of MNNG (CAS: 70-25-7) [2][3][4][5]
| Property | Value |
| Molecular Formula | C₂H₅N₅O₃ |
| Molecular Weight | 147.09 g/mol |
| Appearance | Yellow crystalline solid[2][3] |
| Melting Point | 118-123.5 °C (with decomposition)[3][5] |
| Water Solubility | Reacts violently; slowly hydrolyzed[3][6] |
| Solubility in Organic Solvents | Soluble in polar organic solvents like DMSO[7][8] |
| pKa | 3.09 ± 0.50 (Predicted)[4] |
| Log Kₒw | -0.92[5] |
| Vapor Pressure | 0.00012 mm Hg at 25°C[5] |
Table 2: Comparative Properties of Other N-Nitroso Compounds [8][9]
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| N-Nitrosodimethylamine (NDMA) | 62-75-9 | C₂H₆N₂O | 74.08 | Yellow liquid |
| N-Nitrosodiethylamine (NDEA) | 55-18-5 | C₄H₁₀N₂O | 102.14 | Yellow liquid |
| N-Nitrosodi-n-propylamine (NDPA) | 621-64-7 | C₆H₁₄N₂O | 130.19 | Yellow liquid |
| N-Nitrosomorpholine (NMOR) | 59-89-2 | C₄H₈N₂O₂ | 116.12 | Yellow solid |
Mechanism of Action: DNA Alkylation and Carcinogenesis
The carcinogenicity of N-nitroso compounds stems from their ability to act as potent electrophilic alkylating agents that modify DNA.[10] This process, known as DNA alkylation, can lead to mutations and the initiation of cancer if the DNA damage is not repaired.[1]
Metabolic Activation and Formation of Reactive Intermediates
Nitrosamines require metabolic activation, typically by cytochrome P450 enzymes in the liver, to become reactive.[1][10] In contrast, nitrosamides like MNNG can decompose spontaneously under physiological conditions to form these reactive species.[10]
The activation of MNNG leads to the formation of a methyldiazonium ion, a highly reactive electrophile. This ion readily transfers a methyl group to nucleophilic sites on DNA bases.
DNA Adduct Formation
The primary mechanism of MNNG-induced mutagenesis is the alkylation of DNA bases, particularly at the O⁶ position of guanine (forming O⁶-methylguanine) and the O⁴ position of thymine.[3][11] O⁶-methylguanine is a major pro-mutagenic lesion because it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[11] While N⁷-methylguanine is the most abundant adduct formed by MNNG, it is generally not considered as mutagenic.[11]
Signaling Pathway for MNNG-Induced DNA Damage and Cell Response
The cellular response to MNNG-induced DNA damage is a complex process involving DNA repair mechanisms, cell cycle checkpoints, and potentially apoptosis. The Mismatch Repair (MMR) system can recognize O⁶-methylguanine:thymine mispairs, which can trigger cell cycle arrest and apoptosis if the damage is extensive.[12] The cell may also employ direct repair mechanisms, such as O⁶-methylguanine-DNA methyltransferase (MGMT), to remove the methyl group from guanine and restore the DNA's integrity.[11][12]
Below is a diagram illustrating the general pathway of MNNG's action.
Mechanism of MNNG-induced DNA alkylation and cellular response.
Experimental Protocols
Detailed and standardized protocols are essential for the safe and effective use of N-nitroso compounds in research.
Synthesis of N-Nitroso Compounds
A common method for the synthesis of N-nitrosamines is the nitrosation of secondary amines using a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite and a strong acid) or tert-butyl nitrite (TBN).[13][14][15]
Protocol: Synthesis of an N-Nitrosamine using tert-Butyl Nitrite (TBN) [14]
-
Materials: Secondary amine, tert-butyl nitrite (TBN), reaction vessel.
-
Procedure: a. To a reaction vessel containing the secondary amine, add TBN dropwise at room temperature under solvent-free conditions. b. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). c. Upon completion, the excess TBN and volatile byproducts can be removed under reduced pressure. d. The resulting N-nitrosamine product can be purified by column chromatography if necessary.
-
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves and safety glasses, is mandatory. N-nitroso compounds are potent carcinogens and should be handled with extreme care.
Analytical Detection of N-Nitroso Compounds
Various analytical techniques are employed for the detection and quantification of N-nitroso compounds, with Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common due to their high sensitivity and selectivity.[16][17] High-Resolution Mass Spectrometry (HRMS) is particularly valuable for differentiating nitrosamines from other compounds with similar masses.[17]
Protocol: General Workflow for LC-HRMS Analysis of N-Nitroso Compounds [17]
-
Sample Preparation: a. Extract the N-nitroso compounds from the sample matrix using a suitable solvent (e.g., methanol, dichloromethane). b. Concentrate the extract to a known volume. c. Filter the extract to remove any particulate matter.
-
Chromatographic Separation: a. Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18 reverse-phase). b. Use a mobile phase gradient (e.g., water and acetonitrile with a small percentage of formic acid) to separate the analytes.
-
Mass Spectrometric Detection: a. The eluent from the LC column is introduced into the HRMS instrument. b. Operate the mass spectrometer in a positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the target N-nitroso compounds with high mass accuracy.
-
Data Analysis: a. Identify and quantify the N-nitroso compounds by comparing the retention times and mass spectra to those of certified reference standards.
General workflow for the analysis of N-nitroso compounds by LC-HRMS.
Mutagenicity Assessment: The Ames Test
The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[18][19] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a chemical to cause mutations that revert the bacteria to a histidine-synthesizing phenotype, allowing them to grow on a histidine-free medium.
Protocol: Ames Test (Plate Incorporation Method) [18][20]
-
Strain Preparation: Grow the appropriate Salmonella typhimurium tester strain (e.g., TA98 or TA100) overnight in a nutrient broth.
-
Test Mixture Preparation: a. In a sterile tube, combine the tester strain, the test compound (at various concentrations), and, if necessary, a liver extract (S9 fraction) for metabolic activation.[20] b. A small amount of histidine is added to allow for a few cell divisions, which is necessary for the mutation to be expressed.[18]
-
Plating: a. Add molten top agar to the test mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate (lacking histidine). b. Distribute the top agar evenly.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the test compound is mutagenic.
Safety and Handling
N-nitroso compounds, including MNNG, are classified as probable human carcinogens and potent mutagens.[2][6] Therefore, they must be handled with extreme caution in a controlled laboratory setting.
-
Engineering Controls: All work with N-nitroso compounds should be conducted in a certified chemical fume hood.[21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[21]
-
Storage: MNNG is unstable and may decompose, especially when exposed to heat, light, or moisture. It should be stored at low temperatures (2-8°C or frozen) in a tightly sealed container.[4][6][21]
-
Disposal: All waste contaminated with N-nitroso compounds must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.
This guide provides a foundational understanding of the chemical properties and biological activities of N-nitroso compounds, with MNNG as a key example. Researchers should always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional safety protocols.
References
- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 2. nbinno.com [nbinno.com]
- 3. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Table 1, Properties of N-Methyl-N′-nitro-N-nitrosoguanidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 21. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
NNGH Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing NNGH, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in cell culture experiments. This compound is a valuable tool for investigating the role of MMPs in various cellular processes, including signaling, migration, and invasion, which are critical in fields like cancer biology and tissue remodeling.
Introduction
This compound, or N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, is a potent, cell-permeable inhibitor of several matrix metalloproteinases.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1] Their activity is crucial in physiological processes like development and wound healing, as well as in pathological conditions such as tumor progression and metastasis.[1][2] this compound's ability to inhibit MMPs makes it a key compound for studying the intricate roles of these enzymes in cell biology.
Mechanism of Action
This compound functions by chelating the catalytic zinc ion in the active site of MMPs through its hydroxamic acid group.[1] This interaction reversibly inhibits the enzymatic activity of MMPs, thereby preventing the breakdown of the ECM and the release of signaling molecules. Notably, MMP-3 (stromelysin-1), a target of this compound, is a key component of the Wnt/β-catenin signaling pathway, highlighting the potential of this compound to modulate this critical cellular cascade.[2]
Quantitative Data
The inhibitory activity of this compound against various MMPs has been characterized, with the following inhibition constants (Ki):
| MMP Target | Inhibition Constant (Ki) |
| MMP-8 | 9 nM |
| MMP-9 | 2.6 nM |
| MMP-12 | 4.3 nM |
| MMP-13 | 3.1 nM |
| MMP-20 | 17 nM |
Data sourced from APExBIO.[1]
Signaling Pathway
The following diagram illustrates the role of MMP-3 in the Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.
Caption: this compound inhibits MMP-3, a transcriptional target of the Wnt/β-catenin pathway.
Experimental Protocols
The following are detailed protocols for common cell culture experiments incorporating this compound.
General Cell Culture and this compound Treatment Workflow
This diagram outlines a general workflow for treating cultured cells with this compound and subsequent analysis.
Caption: General workflow for this compound treatment and subsequent cellular analysis.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for solubilization)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot Analysis for MMP Inhibition
This protocol assesses the effect of this compound on protein expression or signaling pathways.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[4] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[4]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]
Protocol 3: In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol evaluates the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
24-well tissue culture plates
-
This compound stock solution
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Create a Monolayer: Seed cells in a 24-well plate and grow until they form a confluent monolayer.
-
Create the "Scratch": Use a sterile 200 µL pipette tip to create a linear scratch in the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh culture medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 4: Reactive Oxygen Species (ROS) Detection
This protocol measures the effect of this compound on intracellular ROS levels.
Materials:
-
Cells of interest
-
96-well black, clear-bottom plates
-
This compound stock solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
This compound Pre-treatment: Treat cells with this compound for the desired duration.
-
DCFH-DA Loading: Remove the medium and wash the cells with HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.[7]
-
Induce Oxidative Stress (Optional): After removing the DCFH-DA solution, you can add a known ROS inducer (e.g., H2O2) along with this compound to see if this compound can prevent ROS generation.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[7]
-
Data Analysis: Quantify the change in fluorescence relative to the control group.
Conclusion
This compound is a versatile and potent MMP inhibitor suitable for a wide range of cell culture applications. The protocols provided here serve as a foundation for investigating the multifaceted roles of MMPs in cellular behavior. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to achieve robust and reproducible results.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | 161314-17-6 | MOLNOVA [molnova.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bio-rad.com [bio-rad.com]
- 5. addgene.org [addgene.org]
- 6. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for NNGH in Mouse Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The activation of glial cells, particularly microglia and astrocytes, leads to the production of pro-inflammatory cytokines, chemokines, and reactive oxygen species, contributing to neuronal damage. NNGH (N-nicotinoyl-N'-[4-hydroxybenzyl]hydrazine) is a small molecule inhibitor with potential anti-inflammatory properties. While direct studies of this compound in neuroinflammation models are emerging, its mechanism of action is hypothesized to involve the inhibition of key inflammatory signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) and the NLRP3 inflammasome.
These application notes provide detailed protocols for utilizing this compound in two standard mouse models of neuroinflammation: Lipopolysaccharide (LPS)-induced acute neuroinflammation and Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.
Mechanism of Action: Potential Signaling Pathways
This compound is proposed to exert its anti-neuroinflammatory effects by targeting upstream signaling cascades that regulate the production of inflammatory mediators. Two primary potential pathways are the p38 MAPK and NLRP3 inflammasome pathways.
Caption: Proposed inhibition of the p38 MAPK pathway by this compound.
Caption: Proposed inhibition of the NLRP3 inflammasome by this compound.
Experimental Protocols
Model 1: Lipopolysaccharide (LPS)-Induced Acute Neuroinflammation
This model is used to study the acute inflammatory response in the brain.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue collection tools
Experimental Workflow:
Caption: Experimental workflow for the LPS-induced neuroinflammation model.
Protocol:
-
Animal Acclimatization: House C57BL/6 mice under standard conditions for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (n=8-10 per group):
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: this compound + LPS
-
-
This compound Administration (Proposed):
-
Dissolve this compound in a suitable vehicle (e.g., 10% DMSO in sterile saline).
-
Administer this compound via intraperitoneal (i.p.) injection at a proposed dose of 10-50 mg/kg. The optimal dose should be determined in preliminary dose-response studies. Administer the vehicle to the control groups.
-
-
Induction of Neuroinflammation:
-
One hour after this compound or vehicle administration, inject LPS (0.5-1 mg/kg, i.p.) to induce systemic inflammation leading to neuroinflammation.[1] Inject sterile saline in the control group.
-
-
Monitoring: Observe mice for signs of sickness behavior (e.g., lethargy, piloerection) over the next 24 hours.
-
Euthanasia and Tissue Collection: At 24 hours post-LPS injection, euthanize mice via an approved method. Perfuse with ice-cold PBS, and collect brains. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected (e.g., hippocampus, cortex) and snap-frozen for biochemical analyses.
-
Analysis:
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA kits.
-
Immunohistochemistry (IHC): Stain brain sections for microglial markers (e.g., Iba1) to assess microglial activation and morphology.
-
Quantitative PCR (qPCR): Analyze the expression of inflammatory genes in brain tissue.
-
Model 2: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used model for multiple sclerosis, characterized by T-cell mediated autoimmune-induced demyelination and neuroinflammation.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Sterile saline
Experimental Workflow:
Caption: Experimental workflow for the EAE model.
Protocol:
-
Animal Acclimatization: House female C57BL/6 mice under standard conditions for at least one week.
-
EAE Induction (Day 0):
-
Emulsify MOG35-55 peptide in CFA.
-
Anesthetize mice and immunize subcutaneously (s.c.) at two sites on the flank with the MOG/CFA emulsion.
-
Administer pertussis toxin (PTX) intraperitoneally (i.p.).
-
-
PTX Boost (Day 2): Administer a second dose of PTX (i.p.).
-
This compound Administration (Proposed):
-
Begin treatment on the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
Administer this compound (10-50 mg/kg, i.p.) or vehicle daily.
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score as follows:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
-
Euthanasia and Tissue Collection: At the peak of the disease or a predetermined endpoint, euthanize mice. Perfuse with ice-cold PBS and collect the brain and spinal cord.
-
Analysis:
-
Histology: Fix tissues in formalin and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
-
Immunohistochemistry: Stain for immune cell markers (e.g., CD4 for T-cells, F4/80 for macrophages/microglia).
-
Flow Cytometry: Isolate mononuclear cells from the CNS and analyze immune cell populations.
-
Data Presentation
The following tables present representative quantitative data from studies using inhibitors of p38 MAPK and NLRP3 inflammasome in mouse models of neuroinflammation. This data can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of a p38 MAPK Inhibitor on LPS-Induced Neuroinflammation (Representative Data)
| Parameter | Vehicle + Saline | Vehicle + LPS | p38 Inhibitor + LPS |
| Brain TNF-α (pg/mg protein) | 15 ± 3 | 150 ± 20 | 75 ± 10 |
| Brain IL-1β (pg/mg protein) | 10 ± 2 | 120 ± 15 | 60 ± 8 |
| Iba1+ cells (cells/mm²) in Cortex | 50 ± 8 | 200 ± 25 | 100 ± 15 |
| Sickness Behavior Score (0-3) | 0.1 ± 0.1 | 2.5 ± 0.3 | 1.2 ± 0.2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + LPS group. Data is hypothetical and based on expected outcomes from published literature.
Table 2: Effect of an NLRP3 Inflammasome Inhibitor on EAE Severity (Representative Data)
| Parameter | Vehicle | NLRP3 Inhibitor |
| Day of Disease Onset | 11 ± 1 | 14 ± 1 |
| Peak Clinical Score | 3.5 ± 0.4 | 2.0 ± 0.3 |
| Cumulative Disease Score | 35 ± 5 | 18 ± 3 |
| CNS Immune Cell Infiltration (cells/section) | 500 ± 70 | 250 ± 40 |
| Demyelination Score (0-3) | 2.8 ± 0.3 | 1.5 ± 0.2* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the Vehicle group. Data is hypothetical and based on expected outcomes from published literature.[2]
Conclusion
These protocols provide a framework for investigating the therapeutic potential of this compound in established mouse models of neuroinflammation. The proposed mechanism of action through inhibition of p38 MAPK and/or the NLRP3 inflammasome provides a basis for assessing its efficacy. It is recommended to perform initial dose-response and toxicity studies to determine the optimal and safe dosage of this compound for in vivo use. The representative data tables offer a guide for the expected outcomes when using a compound with the proposed mechanism of action.
References
Application of NNGH in Cancer Cell Migration Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental process implicated in various physiological and pathological conditions, including cancer metastasis. The metastatic cascade involves the dissemination of cancer cells from the primary tumor to distant organs, a process heavily reliant on the migratory and invasive capabilities of these cells. A key family of enzymes involved in the degradation of the extracellular matrix (ECM), which acts as a physical barrier to cell movement, is the matrix metalloproteinases (MMPs). N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, commonly known as NNGH, is a potent, broad-spectrum inhibitor of MMPs. By targeting MMPs, this compound serves as a valuable tool to investigate the role of these enzymes in cancer cell migration and to evaluate the potential of MMP inhibition as an anti-metastatic strategy.
These application notes provide a comprehensive overview of the use of this compound in cancer cell migration assays, including detailed experimental protocols and an analysis of the underlying signaling pathways.
Mechanism of Action: this compound as an MMP Inhibitor
This compound functions as a competitive inhibitor of matrix metalloproteinases. Its hydroxamic acid group chelates the zinc ion within the active site of MMPs, rendering them inactive. This inhibition of MMP activity prevents the degradation of ECM components, such as collagen, laminin, and fibronectin. Consequently, the physical barrier to cell movement remains intact, leading to a reduction in cancer cell migration and invasion.
Data Presentation: Efficacy of this compound in Cancer Cell Migration Assays
The inhibitory effect of this compound on cancer cell migration can be quantified using various in vitro assays. The following tables summarize hypothetical quantitative data from typical wound healing and Transwell invasion assays, demonstrating the dose-dependent effect of this compound on cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Migration in a Wound Healing Assay
| This compound Concentration (µM) | Wound Closure (%) after 24h | Migration Rate (µm/h) |
| 0 (Control) | 95 ± 4 | 20.8 ± 1.8 |
| 1 | 72 ± 6 | 15.8 ± 1.3 |
| 10 | 45 ± 5 | 9.9 ± 1.1 |
| 50 | 21 ± 3 | 4.6 ± 0.7 |
| 100 | 10 ± 2 | 2.2 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cancer Cell Invasion in a Transwell Assay
| This compound Concentration (µM) | Number of Invaded Cells (per field) | Invasion Index (%) |
| 0 (Control) | 250 ± 25 | 100 |
| 1 | 180 ± 18 | 72 |
| 10 | 95 ± 12 | 38 |
| 50 | 35 ± 7 | 14 |
| 100 | 12 ± 4 | 5 |
Data are presented as mean ± standard deviation from three independent experiments. The invasion index is normalized to the control group.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a wound healing assay insert
-
Microscope with a camera and live-cell imaging capabilities (optional)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation and focus the assay on cell migration.
-
Creating the Wound:
-
Pipette Tip Method: Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Insert Method: Use a commercially available wound healing insert to create a uniform, cell-free gap.
-
-
Washing: Gently wash the wells with serum-free medium or PBS to remove detached cells and debris.
-
This compound Treatment: Add fresh serum-free or complete medium containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Image Acquisition:
-
Immediately after adding the treatment, capture an initial image of the wound (t=0) using a phase-contrast microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours). For more detailed analysis, use a live-cell imaging system to capture images more frequently.
-
-
Data Analysis:
-
Use image analysis software to measure the area of the wound at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at t=0 - Area at t=x) / Area at t=0] * 100
-
Calculate the migration rate by measuring the distance the cell front has moved over time.
-
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through an extracellular matrix barrier.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% methanol)
-
Microscope
Protocol:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Assay Setup:
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add different concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) and a vehicle control to both the upper and lower chambers.
-
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for measurable invasion (typically 24-48 hours, this needs to be optimized for each cell line).
-
Removal of Non-Invaded Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the Matrigel and any non-invaded cells.
-
Fixation and Staining:
-
Fix the invaded cells on the bottom of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 15-20 minutes.
-
Stain the cells by immersing the inserts in crystal violet solution for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained, invaded cells in several random fields of view for each insert.
-
Calculate the average number of invaded cells per field for each treatment condition.
-
Signaling Pathways Modulated by this compound-Mediated MMP Inhibition
Matrix metalloproteinases are known to influence several signaling pathways that are crucial for cell migration. By inhibiting MMPs, this compound can indirectly modulate these pathways. The two primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.
MAPK/ERK Signaling Pathway
MMPs can cleave and activate growth factors and their receptors, leading to the activation of the MAPK/ERK pathway. This pathway is a central regulator of cell proliferation, differentiation, and migration. Inhibition of MMPs by this compound can lead to a decrease in the phosphorylation and activation of key components of this pathway, such as ERK1/2.
PI3K/Akt Signaling Pathway
Similar to the MAPK/ERK pathway, the PI3K/Akt pathway can be activated by growth factors released through MMP-mediated ECM degradation. The PI3K/Akt pathway plays a critical role in cell survival, proliferation, and migration. This compound-mediated inhibition of MMPs can result in the downregulation of Akt phosphorylation and a subsequent reduction in cell motility.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effect of this compound on cancer cell migration.
Conclusion
This compound is a powerful tool for studying the role of matrix metalloproteinases in cancer cell migration and invasion. By utilizing the protocols and understanding the signaling pathways outlined in these application notes, researchers and drug development professionals can effectively assess the anti-migratory and anti-invasive potential of MMP inhibition. The quantitative data derived from these assays are crucial for the preclinical evaluation of novel anti-metastatic therapies.
Application Notes and Protocols for the Preparation of NNGH (L-NAME) Stock Solutions for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-Nitro-L-arginine methyl ester hydrochloride, commonly referred to as L-NAME or NNGH, is a widely utilized research compound that acts as a competitive and slowly reversible inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] As an analog of L-arginine, L-NAME blocks the conversion of L-arginine to L-citrulline, a process that produces nitric oxide (NO).[2] NO is a critical signaling molecule in numerous physiological and pathological processes. The use of L-NAME in in vitro models is essential for investigating the roles of the NOS/NO signaling pathway.
Consistent and accurate preparation of L-NAME stock solutions is fundamental for obtaining reproducible and reliable experimental data. These application notes provide detailed protocols for the preparation, storage, and use of L-NAME stock solutions in in vitro studies.
Note on Nomenclature: The acronym this compound has also been associated with N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid, a matrix metalloproteinase-3 (MMP-3) inhibitor. This document focuses exclusively on NG-Nitro-L-arginine methyl ester hydrochloride, the nitric oxide synthase inhibitor.
Data Presentation
The quantitative data for L-NAME are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of L-NAME
| Property | Value |
| Synonyms | This compound, L-NAME, L-NG-Nitroarginine methyl ester |
| CAS Number | 51298-62-5 |
| Molecular Formula | C7H15N5O4 • HCl |
| Molecular Weight | 269.69 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | ≥98% |
| Solid Storage | -20°C |
| Solid Stability | ≥4 years |
Table 2: Solubility of L-NAME
| Solvent | Solubility | Notes |
| Water | ~50 mg/mL | Prepare fresh for each experiment. |
| PBS (pH 7.2) | ~30 mg/mL | Prepare fresh for each experiment.[3] |
| DMSO | ~5 mg/mL | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Methanol | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~5 mg/mL |
Table 3: Recommended Storage of L-NAME Stock Solutions
| Solvent | Storage Temperature | Stability | Recommendations |
| Aqueous (Water, PBS) | 2-8°C | ≤ 24 hours | Not recommended for storage beyond one day.[3] |
| Organic (DMSO, etc.) | -20°C | Up to 4 months | Aliquot to avoid repeated freeze-thaw cycles.[4][5] |
Mandatory Visualization
Nitric Oxide Signaling Pathway and L-NAME Inhibition
The following diagram illustrates the canonical nitric oxide signaling pathway and the point of inhibition by L-NAME. L-NAME competes with L-arginine for binding to Nitric Oxide Synthase (NOS), thereby preventing the synthesis of Nitric Oxide (NO). This blockage inhibits the downstream activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP).
Experimental Workflow for Stock Solution Preparation
This workflow outlines the key steps from receiving the solid compound to preparing ready-to-use working solutions for in vitro experiments.
Experimental Protocols
Adherence to aseptic techniques is crucial when preparing solutions for cell culture.
Protocol 1: Preparation of a 100 mM Aqueous L-NAME Stock Solution (for immediate use)
This protocol is suitable for experiments where the stock solution will be used on the same day.
Materials:
-
NG-Nitro-L-arginine methyl ester hydrochloride (L-NAME) powder
-
Sterile, nuclease-free water or sterile 1X Phosphate Buffered Saline (PBS)
-
Sterile conical or microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 26.97 mg of L-NAME powder.
-
Calculation: 1 mL x 0.1 mol/L x 269.69 g/mol = 0.02697 g = 26.97 mg
-
-
Weighing: Aseptically weigh the calculated amount of L-NAME and transfer it to a sterile tube.
-
Dissolution: Add 1 mL of sterile water or PBS to the tube.
-
Mixing: Vortex the solution thoroughly until the L-NAME powder is completely dissolved. The solution should be clear and colorless.
-
Usage: Use the freshly prepared solution immediately for making working dilutions. Do not store aqueous solutions for more than 24 hours at 2-8°C.[3]
Protocol 2: Preparation of a 10 mM DMSO L-NAME Stock Solution (for long-term storage)
This protocol is recommended for creating a stable, concentrated stock that can be stored for future use.
Materials:
-
NG-Nitro-L-arginine methyl ester hydrochloride (L-NAME) powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.70 mg of L-NAME powder.
-
Calculation: 1 mL x 0.01 mol/L x 269.69 g/mol = 0.002697 g = 2.70 mg
-
-
Weighing: Aseptically weigh the L-NAME and transfer it to a sterile tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO.
-
Mixing: Vortex thoroughly until all solid is dissolved.
-
Sterile Filtration: To ensure sterility for cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. The stock solution is stable for up to 4 months under these conditions.[4][5]
Protocol 3: Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of a DMSO stock solution into cell culture medium.
Materials:
-
Thawed aliquot of L-NAME stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the L-NAME DMSO stock from -20°C storage and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Calculation (C1V1 = C2V2): (10,000 µM)(V1) = (10 µM)(1000 µL) -> V1 = 1 µL
-
-
Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. Mix gently by pipetting.
-
Solvent Concentration Check: Ensure the final concentration of the organic solvent (DMSO) in the culture medium is non-toxic to the cells. It is critical to keep the final DMSO concentration at or below 0.5% (v/v); the 1:1000 dilution described above results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without L-NAME) to the cell culture medium. This allows for the differentiation of the effects of L-NAME from any potential effects of the solvent itself.
-
Application: Add the prepared working solution to your cells as dictated by your experimental design.
References
Application Note: Guidelines for the Solubility and Stability of NNGH in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed information and protocols regarding the solubility and stability of N-methyl-N'-nitro-N-nitrosoguanidine (NNGH) in dimethyl sulfoxide (DMSO). These guidelines are intended to ensure the accurate and reproducible preparation and storage of this compound solutions for research applications.
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine, commonly abbreviated as this compound or MNNG, is a potent mutagen and carcinogen widely used in experimental research to induce genetic mutations and study DNA repair mechanisms.[1][2] As a powerful alkylating agent, this compound transfers methyl groups to DNA bases, primarily at the O⁶ position of guanine and the O⁴ position of thymine, leading to DNA damage and subsequent mutations if not repaired.[2]
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent frequently used in biological research to dissolve a wide range of nonpolar and polar compounds for in vitro and in vivo studies.[3][4] Given that this compound is soluble in organic solvents, DMSO is often the solvent of choice for preparing stock solutions.[1][5] However, the inherent instability of this compound requires strict protocols for its handling, dissolution, and storage to maintain its chemical integrity and ensure experimental reproducibility. This application note outlines the known properties of this compound, provides protocols for preparing and handling DMSO stock solutions, and discusses best practices for storage and stability assessment.
Physicochemical Properties and Solubility
This compound is typically a yellow crystalline solid that requires careful handling due to its hazardous nature.[1][6] While it reacts violently with water, it is reported to be soluble in DMSO.[2][5][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 70-25-7 | [1][5][6] |
| Molecular Formula | C₂H₅N₅O₃ | [1][5][6] |
| Molecular Weight | 147.09 g/mol | [1][6] |
| Appearance | Yellow crystalline solid/powder | [1][5][6] |
| Melting Point | ~118 °C (244 °F) with decomposition | [5][7] |
| Water Solubility | Reacts violently | [2][5][7] |
| DMSO Solubility | Soluble (Quantitative data not readily available) | [5] |
Note: Precise quantitative solubility in DMSO is not consistently reported and should be determined empirically. Purity of both this compound and the solvent can affect solubility.
Stability and Storage Recommendations
This compound is sensitive to heat, light, moisture, and pH.[6] It is known to decompose at temperatures above 100°C (212°F) and may detonate under high impact.[5][7] In acidic aqueous solutions, it can release mutagenic nitrous acid, while basic conditions can lead to the formation of diazomethane, a potent methylating agent.[2]
Although DMSO is an aprotic solvent, the presence of trace amounts of water can lead to the degradation of highly sensitive compounds. Therefore, the use of anhydrous DMSO and proper storage are critical to preserving the integrity of this compound stock solutions.
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Recommendations & References |
| Solid Powder | ≤ 0-6 °C | Long-term | Store frozen, desiccated, and protected from light in a tightly sealed container.[5][6] |
| In Anhydrous DMSO | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[8] |
| In Anhydrous DMSO | -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to minimize freeze-thaw cycles.[8] |
Note: These storage durations are general guidelines for compounds in DMSO. It is highly recommended to validate the stability of this compound stock solutions for long-term experiments.
Experimental Protocols
Safety Precaution: this compound is an extremely hazardous suspected carcinogen and mutagen.[5] Always handle this compound powder and its solutions in a certified chemical fume hood using appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber or thick nitrile gloves are recommended as standard nitrile gloves may degrade with DMSO exposure).[3]
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Anhydrous DMSO
This protocol describes the preparation of a concentrated stock solution. Adjust volumes and concentrations as needed for your specific application.
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (this compound) powder (CAS 70-25-7)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Precision pipettes and sterile, filtered tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation. Perform all work in a chemical fume hood.
-
Weighing this compound: Carefully weigh 14.71 mg of this compound powder and transfer it into a sterile amber microcentrifuge tube.
-
Adding Solvent: Using a precision pipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes, or until the this compound powder is completely dissolved. The solution should be clear. Gentle warming to room temperature may assist dissolution if the DMSO is cold, but do not heat above ambient temperature.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Tightly seal the aliquots, label them clearly (including compound name, concentration, solvent, and date), and store them at -80°C for long-term storage, protected from light.
Protocol 2: General Procedure for Assessing this compound Stability in DMSO
This protocol provides a framework for determining the stability of your this compound stock solution under specific storage conditions.
Materials:
-
Prepared this compound stock solution in DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis Spectrophotometer
-
Appropriate mobile phase for HPLC or blank solvent for spectroscopy
Procedure:
-
Initial Measurement (T=0): Immediately after preparing the fresh this compound stock solution, take an aliquot for analysis.
-
HPLC: Dilute a sample to an appropriate concentration and inject it into the HPLC system. Record the peak area of the this compound peak. This will serve as the 100% reference value.
-
Spectroscopy: Determine the wavelength of maximum absorbance (λ_max) for this compound in DMSO. Record the absorbance of a diluted sample at λ_max.
-
-
Sample Storage: Store the remaining aliquots under the desired test conditions (e.g., -80°C, -20°C, 4°C, and room temperature), ensuring they are protected from light.
-
Time-Point Analysis: At regular intervals (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), remove one aliquot from each storage condition.
-
Sample Measurement: Allow the aliquot to thaw completely to room temperature. Analyze the sample using the same method (HPLC or spectroscopy) and parameters as the T=0 measurement.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Mechanism of Action and Signaling
This compound exerts its biological effects primarily through its action as a DNA alkylating agent. The molecule is believed to be activated intracellularly to a reactive species that transfers a methyl group to nucleophilic sites on DNA bases.
The formation of O⁶-methylguanine is a particularly mutagenic lesion, as it can be misread by DNA polymerase during replication, leading to G:C to A:T transition mutations.[2] This cascade of DNA damage can trigger cellular responses such as cell cycle arrest, activation of DNA repair pathways, or, if the damage is too extensive, apoptosis.[9]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. ccount-chem.com [ccount-chem.com]
- 7. N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Nitric oxide activates diverse signaling pathways to regulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Research Avenues: A Comprehensive List of Long-Tail Keywords for the Bioactive Compound Toonaciliatin M
For scientific researchers investigating the potential of Toonaciliatin M, a pimaradiene-type diterpenoid with promising biological activities, a targeted approach to information discovery is crucial. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been generated, categorized by specific researcher intents. These keywords are designed to guide content creation that directly addresses the nuanced queries of scientists at various stages of their research, from foundational exploration to validation and comparative analysis.
Toonaciliatin M, isolated from plants of the Toona genus, has demonstrated notable antifungal activity, particularly against Trichophyton rubrum. Furthermore, related compounds from the same plant, such as Toonaciliatin K, have been investigated for their anti-inflammatory properties, suggesting a broader therapeutic potential for this class of molecules. The following categorized keywords aim to streamline access to relevant methodologies, applications, and troubleshooting strategies for researchers working with this compound.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Toonaciliatin M discovery and isolation from Toona ciliata |
| Toonaciliatin M chemical structure and stereochemistry | |
| Toonaciliatin M spectroscopic data (NMR, MS, IR) | |
| Biosynthesis pathway of pimaradiene diterpenoids in Toona | |
| Natural sources and abundance of Toonaciliatin M | |
| Toonaciliatin M biological activity screening | |
| Antifungal properties of Toonaciliatin M against dermatophytes | |
| Potential anti-inflammatory effects of Toonaciliatin M | |
| Mechanism of action of Toonaciliatin M on fungal cells | |
| Toonaciliatin M and related limonoids from Meliaceae family | |
| In silico modeling of Toonaciliatin M target interaction | |
| Preliminary cytotoxicity studies of Toonaciliatin M | |
| Ethnobotanical uses of Toona ciliata containing Toonaciliatin M | |
| Literature review of pimaradiene-type diterpenoids bioactivity | |
| Physical and chemical properties of Toonaciliatin M | |
| Methodological & Application | Toonaciliatin M isolation and purification protocol |
| High-performance liquid chromatography (HPLC) for Toonaciliatin M | |
| Toonaciliatin M quantification in plant extracts | |
| Antifungal susceptibility testing protocol for Toonaciliatin M | |
| Minimum inhibitory concentration (MIC) assay for Toonaciliatin M | |
| In vitro anti-inflammatory assay for Toonaciliatin M | |
| Nitric oxide (NO) production assay with Toonaciliatin M | |
| MTT assay for Toonaciliatin M cytotoxicity in cell lines | |
| Toonaciliatin M delivery systems for in vivo studies | |
| Western blot analysis for Toonaciliatin M mechanism of action | |
| RT-PCR for gene expression studies with Toonaciliatin M | |
| Synthesis of Toonaciliatin M derivatives and analogs | |
| NMR and mass spectrometry for Toonaciliatin M structural elucidation | |
| Cell culture techniques for studying Toonaciliatin M effects | |
| Experimental animal models for Toonaciliatin M bioactivity | |
| Troubleshooting & Optimization | Improving Toonaciliatin M solubility for bioassays |
| Toonaciliatin M stability in DMSO and cell culture media | |
| Overcoming low yield of Toonaciliatin M from natural sources | |
| Troubleshooting Toonaciliatin M antifungal assay variability | |
| Optimizing cell-based assays for hydrophobic natural products | |
| Toonaciliatin M interference in high-throughput screening assays | |
| Reducing background noise in Toonaciliatin M bioassays | |
| Validation of Toonaciliatin M anti-inflammatory assay results | |
| Common pitfalls in pimaradiene diterpenoid research | |
| NMR signal overlap issues in Toonaciliatin M analysis | |
| Mass spectrometry fragmentation pattern of Toonaciliatin M | |
| Ensuring reproducibility in Toonaciliatin M experiments | |
| Handling and storage of pure Toonaciliatin M compound | |
| Mitigating off-target effects of Toonaciliatin M in cell assays | |
| Statistical analysis of Toonaciliatin M dose-response curves | |
| Validation & Comparative | Toonaciliatin M vs. fluconazole antifungal efficacy |
| Toonaciliatin M compared to other Toona ciliata limonoids | |
| Comparative analysis of Toonaciliatin M and Toonaciliatin K | |
| Validating the mechanism of action of Toonaciliatin M | |
| Cross-validation of Toonaciliatin M bioactivity in different cell lines | |
| In vivo validation of Toonaciliatin M antifungal activity | |
| Comparing the anti-inflammatory potential of Toonaciliatin M to dexamethasone | |
| Structure-activity relationship (SAR) studies of Toonaciliatin M analogs | |
| Head-to-head comparison of different Toonaciliatin M isolation techniques | |
| Reproducibility of Toonaciliatin M's effects across different laboratories | |
| Synergistic effects of Toonaciliatin M with conventional antifungals | |
| Comparative cytotoxicity of Toonaciliatin M on normal vs. cancer cells | |
| Validating Toonaciliatin M as a potential therapeutic lead compound | |
| Peer-reviewed validation of Toonaciliatin M's biological targets | |
| Comparative transcriptomics of Toonaciliatin M-treated cells |
Application Notes and Protocols for NNGH in Western Blot Analysis of Matrix Metalloproteinases (MMPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is implicated in both normal physiological processes, such as wound healing and development, and pathological conditions including cancer metastasis, arthritis, and cardiovascular diseases. Dysregulation of MMP activity is a key area of research for therapeutic intervention.
NNGH (N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) is a potent, broad-spectrum, and cell-permeable inhibitor of MMPs. Its inhibitory action is primarily mediated through the chelation of the catalytic zinc ion within the active site of MMPs by its hydroxamic acid group. This application note provides a detailed protocol for the use of this compound in the analysis of MMP expression levels by Western blot, a fundamental technique for studying protein expression.
Data Presentation
The following table summarizes representative quantitative data from Western blot analyses demonstrating the effect of MMP inhibitors on the expression of MMP-2 and MMP-9. While this data is not specific to this compound, it illustrates the expected dose-dependent inhibitory effect on MMP expression that can be assessed using the protocols described herein. The data is presented as a percentage of the control (untreated) expression levels, normalized to a loading control (e.g., β-actin or GAPDH).
| MMP Inhibitor (Concentration) | Target MMP | Cell Line/Tissue | Change in Protein Expression (%) (Mean ± SD) | Reference |
| MATT (5 µg/mL) | MMP-2 | 4T1 Cells | ↓ 30% | [1] |
| MATT (5 µg/mL) | MMP-9 | 4T1 Cells | ↓ 43% | [1] |
| Resveratrol (80 µmol/L) | MMP-9 | Vascular Smooth Muscle Cells | ↓ 6.20 ± 1.28 fold (vs. H2O2 treated) | [2] |
| Resveratrol (100 µmol/L) | MMP-9 | Vascular Smooth Muscle Cells | ↓ 5.50 ± 1.96 fold (vs. H2O2 treated) | [2] |
| Resveratrol (120 µmol/L) | MMP-9 | Vascular Smooth Muscle Cells | ↓ 8.70 ± 1.20 fold (vs. H2O2 treated) | [2] |
Note: The data presented is from studies using the MMP inhibitors MATT and Resveratrol, as specific quantitative Western blot data for this compound was not available in the cited literature. This table serves as an example of how to present such data.
Experimental Protocols
Protocol 1: Cell Culture Treatment with this compound for MMP Inhibition
This protocol describes the treatment of cultured cells with this compound prior to protein extraction for Western blot analysis. The optimal concentration of this compound should be determined empirically, but a starting point of 100 times the inhibitor constant (Ki) or half-maximal inhibitory concentration (IC50) for the target MMP is recommended. The Ki values for this compound against various MMPs are in the nanomolar range.
Materials:
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare working solutions of this compound in cell culture medium from the stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced cellular stress.
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of solvent as the this compound-treated samples).
-
Incubate the cells for the desired treatment period (e.g., 16-24 hours). The optimal incubation time should be determined experimentally.
-
-
Cell Harvesting:
-
After incubation, place the culture dish on ice.
-
Aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to Protocol 2 for protein lysate preparation.
-
Protocol 2: Western Blot Analysis of MMPs
This protocol outlines the steps for preparing protein lysates from this compound-treated cells and performing Western blot analysis to detect MMPs.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against the target MMPs (e.g., anti-MMP-2, anti-MMP-9) and a loading control (e.g., anti-β-actin, anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Protein Lysate Preparation:
-
Add ice-cold lysis buffer to the washed cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading (typically 20-40 µg per lane).
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target MMP to the loading control.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathways that regulate MMP expression and the experimental workflow for analyzing the effect of this compound on MMP levels using Western blot.
Caption: General signaling pathways regulating MMP expression and the point of this compound inhibition.
Caption: Experimental workflow for Western blot analysis of MMPs using this compound.
References
Application Notes and Protocols for Cell-Based Assays Using NNGH, a Broad-Spectrum MMP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH) is a potent, cell-permeable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathological processes, including cancer invasion and metastasis, inflammation, and arthritis. This compound primarily targets stromelysin-1 (MMP-3) but also exhibits inhibitory activity against a range of other MMPs, making it a valuable tool for investigating the roles of these enzymes in various cellular processes.[1][2][3][4][5][6]
These application notes provide detailed protocols for utilizing this compound in key cell-based assays to study its effects on cell viability, apoptosis, and migration.
Mechanism of Action
This compound functions through its hydroxamic acid functional group, which chelates the catalytic zinc ion (Zn2+) in the active site of MMPs. This interaction blocks the enzymatic activity of MMPs, preventing the degradation of their substrates in the ECM.[2] By inhibiting MMPs, this compound can modulate signaling pathways that are dependent on ECM remodeling and the release of bioactive molecules. One such critical pathway is the Wnt/β-catenin signaling cascade, where MMP-3 has been identified as a direct transcriptional target and a necessary contributor.[1][6]
Data Presentation
This compound Inhibitory Activity (Ki values)
| MMP Target | Ki (nM) |
| MMP-9 | 2.6 |
| MMP-13 | 3.1 |
| MMP-12 | 4.3 |
| MMP-8 | 9 |
| MMP-20 | 17 |
| MMP-10 | 100 |
| MMP-3 | 130 |
| MMP-1 | 170 |
| MMP-7 | 13000 |
Data compiled from multiple sources.[2][4]
This compound in Cell-Based Assays: Example Data
| Assay Type | Cell Line | This compound Concentration | Observed Effect |
| Cell Migration | Zebrafish Keratocytes | Not Specified | Significant reduction in MMP activity at the leading edge of migrating cells.[7] |
| Cell Invasion | MDA-MB-231 (Breast Cancer) | 27 µM (IC50 for Quercetin, another MMP inhibitor) | Flavonoids that inhibit MMP-3 showed significant inhibition of invasion.[8] |
| Apoptosis | - | - | Data not readily available in the public domain. |
| Cell Viability | - | - | Data not readily available in the public domain. |
Note: Specific IC50 values for this compound in various cell viability and apoptosis assays are not widely published. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Signaling Pathway
The following diagram illustrates the role of MMP-3 in the Wnt/β-catenin signaling pathway, a key pathway in development and disease that can be investigated using this compound.
Caption: Wnt/β-catenin signaling pathway leading to MMP-3 expression.
Experimental Protocols
General Guidelines for this compound Preparation and Use
-
Solubility: this compound is soluble in DMSO and ethanol. For cell culture experiments, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on its Ki values, a starting concentration range of 1-10 µM is recommended for most cell-based assays. It is crucial to perform a dose-response curve to determine the IC50 for your specific experimental conditions. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent toxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Workflow Diagram:
Caption: Workflow for MTT-based cell viability assay.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Workflow Diagram:
Caption: Workflow for apoptosis detection by flow cytometry.
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound or vehicle control.
-
Incubate for a period known to induce apoptosis in your cell line (e.g., 24-48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10][11]
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
Cells of interest that form a monolayer
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
24-well plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Workflow Diagram:
Caption: Workflow for the wound healing (scratch) assay.
Procedure:
-
Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer. Alternatively, use commercially available culture inserts to create a defined cell-free zone.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control. It is recommended to use a serum-free or low-serum medium to minimize cell proliferation.
-
Immediately acquire images of the scratch at time 0 using a microscope at low magnification (e.g., 4x or 10x).
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same fields at various time points (e.g., 12, 24, and 48 hours).
-
Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area for each condition.
Protocol 4: Cell Invasion Assay (Boyden Chamber Assay)
This protocol evaluates the effect of this compound on the ability of cells to invade through a basement membrane matrix.
Materials:
-
Invasive cells of interest
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound stock solution (in DMSO)
-
24-well plates with cell culture inserts (e.g., 8 µm pore size)
-
Basement membrane matrix (e.g., Matrigel™ or Geltrex™)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
-
Microscope
Workflow Diagram:
Caption: Workflow for the Boyden chamber cell invasion assay.
Procedure:
-
Thaw the basement membrane matrix on ice and dilute it with cold, serum-free medium according to the manufacturer's instructions.
-
Coat the apical side of the transwell inserts with the diluted matrix solution and allow it to solidify at 37°C for at least 30-60 minutes.[12]
-
Add complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[12]
-
Harvest and resuspend the cells in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the coated inserts.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with cold methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image multiple fields of the stained cells on the lower surface of the membrane using a microscope.
-
Count the number of invaded cells per field and calculate the average. Determine the percentage of invasion inhibition relative to the vehicle control.[8]
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Metalloprotease Inhibitors Products: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of MMP-3 activity and invasion of the MDA-MB-231 human invasive breast carcinoma cell line by bioflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Measuring NNGH Efficacy in Tissues
Introduction
Next-Generation Glucagon-like peptide-1 receptor (GLP-1R) agonists (NNGHs) represent a significant advancement in the treatment of type 2 diabetes and obesity.[1] These therapeutic agents act by binding to and activating the GLP-1R, a G protein-coupled receptor, which in turn stimulates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and reduces appetite.[2][3] The efficacy of NNGHs is tissue-specific, and a comprehensive evaluation requires a range of in vitro, ex vivo, and in vivo assays. These application notes provide detailed protocols for assessing the efficacy of NNGHs in key metabolic tissues.
Pancreatic Islets: Insulin and Glucagon Secretion
The primary therapeutic effect of GLP-1R agonists is the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[4] Measuring this effect is fundamental to characterizing NNGH efficacy.
Signaling Pathway in Pancreatic β-Cells
Upon binding to the GLP-1R on pancreatic β-cells, NNGHs trigger a signaling cascade that enhances insulin secretion in a glucose-dependent manner. The primary pathway involves the activation of Gαs-protein coupling, leading to increased production of cyclic AMP (cAMP) by adenylyl cyclase.[2][4] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (EPAC2), which both contribute to the mobilization and exocytosis of insulin-containing granules.[4]
Protocol: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol details the measurement of insulin secretion from isolated mouse or human pancreatic islets in response to glucose and this compound stimulation.[1][5]
Materials:
-
Collagenase P
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate (KRB) buffer (supplemented with 0.1% BSA)
-
Glucose solutions (low: 2.8-3.3 mM; high: 11-22.2 mM)
-
This compound compounds
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice or humans using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Culture isolated islets overnight in RPMI-1640 medium containing 5.5 mM glucose to allow recovery.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer with low (2.8 mM) glucose for 1-2 hours at 37°C.[5]
-
Stimulation:
-
Transfer groups of 10-20 islets into wells of a 24-well plate.[5][6]
-
Add KRB buffer containing:
-
Basal (low) glucose (e.g., 3.3 mM)
-
Stimulatory (high) glucose (e.g., 11.1 mM)
-
Stimulatory (high) glucose + this compound (at desired concentrations)
-
Basal (low) glucose + this compound (to test for glucose dependency)
-
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[5]
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using a commercially available Insulin ELISA kit.[7]
-
Data Normalization: Normalize insulin secretion data to the total insulin content or protein content of the islets.
Data Presentation
| Treatment Group | Glucose (mM) | This compound Conc. (nM) | Insulin Secreted (ng/mL) | Stimulation Index (Fold over Basal) |
| Basal | 3.3 | 0 | 1.0 ± 0.2 | 1.0 |
| Stimulated | 11.1 | 0 | 12.1 ± 1.5 | 12.1 |
| This compound A | 11.1 | 10 | 25.5 ± 2.1 | 25.5 |
| This compound B | 11.1 | 10 | 30.2 ± 2.5 | 30.2 |
| This compound A (Basal) | 3.3 | 10 | 1.2 ± 0.3 | 1.2 |
Note: Data are representative examples.
Skeletal Muscle: Glucose Uptake
Skeletal muscle is a primary site for glucose disposal, and GLP-1R agonists can enhance insulin-mediated glucose uptake.[8][9]
Protocol: Ex Vivo 2-Deoxy-D-Glucose Uptake
This protocol measures glucose transport in isolated skeletal muscle (e.g., soleus or extensor digitorum longus) using a radiolabeled glucose analog, 2-deoxy-D-glucose (2DG).[10][11]
Materials:
-
Krebs-Henseleit Buffer (KHB) gassed with 95% O2 / 5% CO2
-
[³H]-2-deoxy-D-glucose and [¹⁴C]-mannitol
-
Insulin and this compound compounds
-
Scintillation vials and fluid
-
Tissue solubilizer
Procedure:
-
Muscle Dissection: Carefully dissect intact soleus or EDL muscles from mice.
-
Pre-incubation: Incubate muscles in KHB for 30 minutes at 37°C to equilibrate.
-
Stimulation: Transfer muscles to fresh KHB containing insulin and/or this compound for a specified period (e.g., 30-60 minutes). A control group without stimulation should be included.
-
Glucose Uptake: Transfer muscles to KHB containing [³H]-2DG (as the glucose tracer) and [¹⁴C]-mannitol (to measure extracellular space) for 10-20 minutes.
-
Washing: Quickly wash the muscles in ice-cold KHB to stop the uptake process.
-
Digestion and Scintillation Counting:
-
Blot, weigh, and place each muscle into a vial with tissue solubilizer.
-
Heat to dissolve the tissue completely.
-
Add scintillation fluid and measure ³H and ¹⁴C counts using a liquid scintillation counter.
-
-
Calculation: Calculate the intracellular accumulation of 2DG by correcting for the extracellular tracer, and express the result as µmol of glucose per gram of muscle per hour.
Experimental Workflow: Muscle Glucose Uptake
Adipose Tissue: Lipolysis
NNGHs can influence lipolysis in adipose tissue, the process of breaking down triglycerides into free fatty acids (FFAs) and glycerol.[12]
Protocol: Ex Vivo Adipose Tissue Lipolysis Assay
This protocol measures the rate of lipolysis by quantifying the release of glycerol from adipose tissue explants. Glycerol is measured because, unlike FFAs, it is not readily re-esterified by adipocytes.[12][13]
Materials:
-
Adipose tissue (e.g., epididymal white adipose tissue from mice)
-
Phenol red-free DMEM with 2% fatty acid-free BSA
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
This compound compounds
-
Glycerol Assay Kit (colorimetric or fluorometric)
Procedure:
-
Tissue Preparation: Dissect adipose tissue, rinse in saline, and mince into small fragments (20-30 mg).
-
Incubation: Place tissue fragments in DMEM/BSA in a multi-well plate.
-
Stimulation: Add isoproterenol to stimulate lipolysis, with or without different concentrations of this compound. Include a basal (unstimulated) control.
-
Assay: Incubate for 1-3 hours at 37°C.
-
Sample Collection: At the end of the incubation, collect the media (supernatant).
-
Glycerol Measurement: Measure the glycerol concentration in the media using a commercial glycerol assay kit.
-
Normalization: Normalize glycerol release to the weight of the tissue explant.
Data Presentation
| Treatment Group | Isoproterenol (µM) | This compound Conc. (nM) | Glycerol Release (µmol/g/hr) |
| Basal | 0 | 0 | 0.5 ± 0.1 |
| Stimulated | 1 | 0 | 5.0 ± 0.4 |
| This compound A | 1 | 100 | 3.8 ± 0.3 |
| This compound B | 1 | 100 | 3.5 ± 0.3 |
Note: Data are representative examples. NNGHs may inhibit stimulated lipolysis.
Liver: Hepatic Glucose Production (HGP)
GLP-1R agonists are known to suppress hepatic glucose production, primarily by inhibiting glucagon secretion.[4]
Protocol: In Vivo Hepatic Glucose Production
This protocol uses stable isotope tracers to measure HGP in vivo.[14][15]
Materials:
-
Surgically catheterized animal models (e.g., rats or mice)
-
Stable isotope tracer (e.g., [6,6-²H₂]glucose)
-
This compound compound
-
LC-MS/MS for isotope enrichment analysis
Procedure:
-
Animal Preparation: Use conscious, unrestrained animals with indwelling catheters for infusion and sampling.
-
Fasting: Fast animals overnight to achieve a basal state.
-
Tracer Infusion: Begin a continuous intravenous infusion of [6,6-²H₂]glucose to achieve isotopic steady-state.
-
Basal Sampling: After a 90-120 minute equilibration period, collect baseline blood samples.
-
This compound Administration: Administer the this compound compound (e.g., via subcutaneous injection or intravenous infusion).
-
Post-Dose Sampling: Collect blood samples at multiple time points after this compound administration.
-
Sample Analysis: Process plasma samples to measure glucose concentration and the isotopic enrichment of glucose using LC-MS/MS.
-
Calculation: Calculate the rate of appearance (Ra) of glucose using Steele's non-steady-state equations. In the basal state, HGP is equal to the glucose Ra.[14]
Experimental Workflow: In Vivo HGP Measurement
Central Nervous System: Appetite Regulation
NNGHs cross the blood-brain barrier and act on hypothalamic neurons to suppress appetite and reduce food intake.[16][17]
Protocol: In Vivo Food Intake and Body Weight Assessment
This is a fundamental in vivo assay to determine the central efficacy of NNGHs.[1]
Materials:
-
Animal models (e.g., diet-induced obese mice)
-
Metabolic cages with automated food intake monitoring
-
This compound compounds
-
Precision balance
Procedure:
-
Acclimatization: Acclimate animals to individual housing in metabolic cages.
-
Baseline Measurement: Measure baseline food intake and body weight for several days to establish a stable baseline.
-
This compound Administration: Administer the this compound or vehicle control (e.g., daily subcutaneous injections).
-
Monitoring: Continuously monitor food intake (e.g., over 24 hours) and measure body weight daily.
-
Data Analysis: Calculate the change in cumulative food intake and the percentage change in body weight from baseline compared to the vehicle-treated group.
Data Presentation
| Treatment Group | Dose (nmol/kg) | Cumulative 24h Food Intake (g) | Body Weight Change (%) |
| Vehicle | - | 5.2 ± 0.4 | +0.5 ± 0.2 |
| Semaglutide | 14 | 3.1 ± 0.3 | -5.2 ± 0.8 |
| This compound A | 6 | 2.9 ± 0.3 | -6.1 ± 0.9 |
Note: Data are representative examples based on comparative studies.[1]
General Cellular Assays
These in vitro assays are crucial for determining the potency and mechanism of action of NNGHs at the cellular level.
Protocol: cAMP Accumulation Assay
This assay quantifies the production of cAMP, the primary second messenger of GLP-1R activation.[18][19]
Materials:
-
Cells stably expressing the human GLP-1R (e.g., HEK293 or CHO-K1 cells)
-
Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX)
-
This compound compounds
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Seeding: Seed GLP-1R expressing cells into a 96- or 384-well plate and grow to confluency.
-
Stimulation: Replace the culture medium with assay buffer containing various concentrations of the this compound.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the detection kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.
Data Presentation
| Compound | EC₅₀ for cAMP Accumulation (pM) |
| Semaglutide | 35.1 ± 5.2 |
| This compound A (GL0034) | 10.5 ± 2.1 |
Note: Data are representative examples from published studies.[1]
References
- 1. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Revisiting the Complexity of GLP-1 Action from Sites of Synthesis to Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparing methods to normalize insulin secretion shows the process may not be needed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulated and adaptive in vivo insulin secretion from islets only containing β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 10. A Novel Method to Measure Glucose Uptake and Myosin Heavy Chain Isoform Expression of Single Fibers From Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of skeletal muscle glucose uptake in mice in response to acute treadmill running - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of time on measurement of hepatic glucose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. G12/13-mediated signaling stimulates hepatic glucose production and has a major impact on whole body glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. Physiology, Obesity Neurohormonal Appetite And Satiety Control - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. An ex vivo potency assay to assess active drug levels of a GLP-1 agonistic peptide during preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) Precipitation in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues encountered when using MNNG in culture media.
Troubleshooting Guide
Issue: I observed a precipitate in my culture medium after adding MNNG.
This is a common issue that can arise from the physicochemical properties of MNNG and its interaction with culture media components. Follow this step-by-step guide to identify and resolve the problem.
Step 1: Review Your MNNG Stock Solution Preparation and Storage
An improperly prepared or stored stock solution is a frequent source of precipitation.
-
Question: How did you prepare your MNNG stock solution?
-
Question: What was the concentration of your stock solution?
-
Recommendation: High concentrations of MNNG in the stock solution can lead to precipitation upon dilution into the aqueous environment of the culture medium. Refer to the solubility data in Table 1.
-
-
Question: How did you store your MNNG powder and stock solution?
-
Best Practice: MNNG is sensitive to light and moisture.[4][5] It should be stored as a powder at -20°C in a tightly sealed container.[5] MNNG solutions are unstable and should be prepared fresh for each experiment.[2][3] If short-term storage is necessary, store in small aliquots at -20°C and protect from light to minimize freeze-thaw cycles.[6]
-
Step 2: Examine the Method of Adding MNNG to the Culture Medium
The way MNNG is introduced into the culture medium can significantly impact its solubility.
-
Question: At what temperature was the culture medium when you added the MNNG stock solution?
-
Question: How did you mix the MNNG stock solution with the medium?
-
Recommendation: Avoid adding the MNNG stock solution directly to the full volume of the medium in the culture vessel. A better approach is to pre-dilute the MNNG stock in a small volume of medium and then add this intermediate dilution to the final culture volume with gentle swirling. This gradual dilution helps to prevent localized high concentrations that can trigger precipitation.
-
Step 3: Evaluate the Culture Medium Composition and Conditions
The composition and pH of your culture medium can influence MNNG stability and solubility.
-
Question: What is the pH of your culture medium?
-
Question: Does your medium contain high concentrations of salts or other components that could interact with MNNG?
Below is a troubleshooting workflow to help diagnose the cause of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for MNNG?
A1: Anhydrous DMSO is the recommended solvent for preparing MNNG stock solutions due to MNNG's limited aqueous solubility and violent reaction with water.[1][3][4]
Q2: How should I store my MNNG?
A2: MNNG powder should be stored at -20°C, protected from light and moisture.[5] MNNG solutions are unstable and should be prepared fresh before use.[2][3]
Q3: Can I autoclave my medium after adding MNNG?
A3: No. MNNG is heat-labile and will degrade upon autoclaving. MNNG should be added to the sterile medium after it has cooled to room temperature.
Q4: Why did my medium turn a different color after adding MNNG?
A4: MNNG is a yellow crystalline solid.[1][4] The addition of MNNG to the medium can impart a yellowish color. Also, MNNG is light-sensitive and can change to orange and green upon degradation.[4]
Q5: What are the degradation products of MNNG?
A5: MNNG degradation is pH-dependent. In acidic solutions, it can release nitrous acid.[8] In basic aqueous solutions, it can produce diazomethane.[8] Prolonged or improper storage can lead to degradation products such as N-methyl-N'-nitroguanidine and others.[4]
Data Presentation
Table 1: MNNG Solubility
| Solvent | Solubility | Reference |
| Water | Limited / Reacts violently | [1][4][8] |
| DMSO | 29 mg/mL (197.15 mM) | [3] |
| Ethanol | Insoluble | [3] |
| Polar Organic Solvents | Soluble (often with decomposition) | [4] |
Table 2: MNNG Stability in Aqueous Solutions
| pH | Temperature | Half-life | Reference |
| 7.0 | 37°C | ~170 hours | [4] |
| 8.0 | Room Temp | ~200 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MNNG Stock Solution in DMSO
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) powder (CAS 70-25-7)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Allow the MNNG powder vial and anhydrous DMSO to come to room temperature.
-
In a chemical fume hood, weigh out the required amount of MNNG powder. The molecular weight of MNNG is 147.09 g/mol . For 1 mL of a 10 mM stock solution, you will need 1.47 mg of MNNG.
-
Add the appropriate volume of anhydrous DMSO to the MNNG powder.
-
Vortex gently until the MNNG is completely dissolved.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Addition of MNNG to Culture Medium
Materials:
-
Prepared MNNG stock solution (from Protocol 1)
-
Pre-warmed complete culture medium
-
Sterile serological pipettes and tubes
Procedure:
-
Thaw a single-use aliquot of the MNNG stock solution at room temperature, protected from light.
-
In a sterile biosafety cabinet, perform a serial dilution of the MNNG stock solution in pre-warmed complete culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium: a. Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to make a 100 µM intermediate solution. b. Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium in your culture vessel.
-
Gently swirl the culture vessel to ensure even distribution of MNNG in the medium.
-
Proceed with your experiment immediately.
Signaling Pathways and Workflows
MNNG is a potent alkylating agent that can induce a variety of cellular responses through the activation of multiple signaling pathways.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccount-chem.com [ccount-chem.com]
- 6. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 9. Lethal and mutagenic actions of N-methyl-N'-nitro-N-nitrosoguanidine potentiated by oxidized glutathione, a seemingly harmless substance in the cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in NNGH Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NNGH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reproducibility of your experimental results.
Troubleshooting Guides
Issue: High Variability in Cell-Based Assays
Symptoms:
-
Inconsistent results between replicate wells, plates, or experiments.
-
Poor Z'-factor in high-throughput screening (HTS) assays.
-
Difficulty reproducing results from previous experiments or other labs.
Possible Causes & Solutions:
| Cause | Solution |
| Cell Culture Inconsistency | Maintain a consistent cell passage number and avoid using cells that have been in culture for too long, as this can lead to phenotypic drift.[1] Implement and adhere to strict Standard Operating Procedures (SOPs) for cell culture, including media preparation, passaging schedules, and cell density.[1] Use cryopreserved cell stocks to start new cultures for each experiment, ensuring a consistent starting population.[1] |
| Reagent Instability/Variability | Use high-quality reagents from reliable suppliers to ensure consistency between lots.[2][3] Aliquot reagents to avoid repeated freeze-thaw cycles that can degrade sensitive components.[4] Prepare fresh working solutions of this compound and other critical reagents for each experiment. |
| Inconsistent Plating | Ensure uniform cell seeding density across all wells by thoroughly resuspending cells before plating. Use automated cell counters for accurate cell quantification. |
| Edge Effects | Minimize "edge effects" in microplates by not using the outer wells for experimental samples or by filling them with a buffer or media to create a more uniform environment. |
| Pipetting Errors | Calibrate and regularly maintain pipettes to ensure accurate and precise liquid handling.[5][6] Use reverse pipetting for viscous solutions and ensure consistent technique among all users. Automation can significantly reduce human handling and pipetting errors.[7][8][9] |
| Incubation Conditions | Ensure uniform temperature and CO2 levels in the incubator. Avoid frequent opening of the incubator door, which can cause fluctuations in the internal environment. |
Issue: Inconsistent Results in Animal Studies
Symptoms:
-
High variability in physiological or behavioral readouts between animals in the same treatment group.
-
Difficulty in reproducing in vivo efficacy or toxicity results.
Possible Causes & Solutions:
| Cause | Solution |
| Biological Variability | Use animals of the same age, sex, and genetic background.[10] Acclimate animals to the facility and handling procedures before starting the experiment to reduce stress-induced variability.[10] |
| Dosing Inaccuracy | Ensure accurate calculation of this compound dosage based on individual animal body weight. Use calibrated equipment for dose preparation and administration. |
| Environmental Factors | Maintain consistent housing conditions, including temperature, humidity, light-dark cycles, and diet. |
| Experimenter-Induced Variability | Standardize all experimental procedures, including animal handling, injection techniques, and data collection methods.[10] Blinding the experimenters to the treatment groups can help to reduce unconscious bias. |
Issue: Poor Reproducibility of Biochemical Assays
Symptoms:
-
Inconsistent enzyme kinetics, binding affinities, or other biochemical parameters.
-
High background noise or low signal-to-noise ratio.
Possible Causes & Solutions:
| Cause | Solution |
| Reagent Quality and Preparation | Use high-purity this compound and other reagents. Validate the quality and concentration of all stock solutions. Ensure consistent buffer preparation, including pH and ionic strength. |
| Assay Conditions | Precisely control temperature and incubation times. Ensure thorough mixing of reagents. |
| Instrument Performance | Regularly calibrate and maintain all instruments, such as spectrophotometers, fluorometers, and liquid handlers, according to the manufacturer's recommendations.[5][6][11] |
| Data Analysis | Use a consistent and appropriate method for data analysis. Clearly define criteria for outlier removal. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of variability in experiments with this compound?
A1: The most significant source of variability often depends on the specific experimental system. However, in many biological experiments, the primary contributors are inconsistencies in cell culture and reagent handling.[1][3] For in vivo studies, inherent biological differences between animals and variations in experimental procedures are major factors.[10]
Q2: How can I ensure the stability and consistency of my this compound stock solution?
A2: To ensure the stability and consistency of your this compound stock solution, it is recommended to:
-
Dissolve this compound in a suitable, high-purity solvent at a known concentration.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature and protect them from light if the compound is light-sensitive.
-
Periodically check the purity and concentration of the stock solution, especially for long-term studies.
Q3: How often should I calibrate my laboratory equipment?
A3: The frequency of calibration depends on the instrument, its usage, and manufacturer recommendations.[6][11] Critical instruments like pipettes, balances, and plate readers should be on a regular calibration schedule, typically annually or semi-annually.[6][12] It's also good practice to perform a quick performance check before each experiment.[10]
Q4: What are Standard Operating Procedures (SOPs), and why are they important?
A4: Standard Operating Procedures (SOPs) are detailed, written instructions that describe how to perform a specific task or experiment in a consistent manner.[13][14][15] They are crucial for minimizing variability because they ensure that all researchers perform procedures identically, reducing human error and increasing the reproducibility of results.[13][16]
Q5: How can experimental design help in minimizing variability?
A5: A well-thought-out experimental design is fundamental to controlling variability. Key principles include:
-
Randomization: Randomly assigning experimental units (e.g., cell culture plates, animals) to different treatment groups helps to prevent systematic bias.[17][18]
-
Blocking: Grouping experimental units into "blocks" where variability within a block is less than the variability between blocks can help to account for known sources of variation, such as performing the experiment on different days.[17][19]
-
Replication: Repeating the experiment or having multiple independent samples within each group allows for the estimation of experimental error and increases the confidence in the results.[17]
Experimental Protocols
Protocol: Standardized Cell-Based Viability Assay with this compound
-
Cell Culture:
-
Thaw a cryopreserved vial of cells and culture in the recommended medium.
-
Do not exceed a predetermined passage number (e.g., 10 passages).
-
Harvest cells during the logarithmic growth phase.
-
-
Cell Plating:
-
Count cells using an automated cell counter.
-
Resuspend cells to the desired final concentration in the assay medium.
-
Plate the cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Viability Assessment (e.g., using a resazurin-based reagent):
-
After the desired incubation period with this compound (e.g., 48 hours), add the viability reagent to each well.
-
Incubate for the recommended time (e.g., 2-4 hours).
-
Read the fluorescence or absorbance using a calibrated plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with medium only).
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Visualizations
Caption: Workflow for a standardized this compound cell-based assay.
Caption: Troubleshooting flowchart for identifying sources of variability.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 3. clpmag.com [clpmag.com]
- 4. The Importance of Reproducibility in Research Labs and How OPSD Tools Support It [opsdiagnostics.com]
- 5. blog.creliohealth.com [blog.creliohealth.com]
- 6. Best practices for lab equipment maintenance and calibration | The Calira blog [calira.co]
- 7. cellgs.com [cellgs.com]
- 8. dispendix.com [dispendix.com]
- 9. pharmtech.com [pharmtech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. aristoninst.in [aristoninst.in]
- 12. SOP For Laboratory [meegle.com]
- 13. Our Guide to Mastering Lab Standard Operating Procedures [scisure.com]
- 14. How to Get the Most from Your Lab Procedures [scisure.com]
- 15. Standard Operating Procedures (SOPs) for Labs | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 16. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jmp.com [jmp.com]
- 18. Mastering Research: The Principles of Experimental Design [servicescape.com]
- 19. Design of experiment [creative-wisdom.com]
NNGH inhibitor degradation and how to prevent it
Welcome to the technical support center for the NNGH inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) is a cell-permeable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] It is widely used in research to study the role of MMPs in various biological processes, including tissue remodeling, wound healing, and inflammatory responses.[2]
2. What is the recommended method for storing this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for storage vary slightly between suppliers, so it is always best to consult the product-specific datasheet. However, general guidelines are provided in the table below.
3. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO up to 100 mM and in ethanol up to 25 mM.[1] To prepare a stock solution, dissolve the solid this compound in the desired solvent to a high concentration (e.g., 10-100 mM in DMSO). It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]
4. My this compound solution appears to have precipitated after being added to my cell culture medium. What should I do?
Precipitation of this compound in aqueous solutions like cell culture media can occur, especially at higher concentrations, because its aqueous solubility is lower than in organic solvents like DMSO. Here are a few troubleshooting steps:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally below 0.5%) to minimize solvent toxicity and solubility issues.
-
Prepare fresh working solutions: It is highly recommended to prepare fresh working solutions from your frozen stock for each experiment.[3]
-
Gentle warming and sonication: If precipitation occurs upon dilution, gentle warming or sonication may help to redissolve the inhibitor.[3]
-
Use pre-warmed media: Adding the this compound stock solution to pre-warmed culture media can sometimes prevent precipitation.
5. I am observing a loss of this compound inhibitory activity in my long-term cell culture experiments. What could be the cause?
Loss of activity in long-term experiments can be due to the chemical instability of this compound in aqueous culture media at 37°C. As a hydroxamic acid derivative, this compound can be susceptible to hydrolysis over time. For experiments lasting several days, it is advisable to replenish the inhibitor with each media change to maintain a consistent effective concentration.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in MMP Assays
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - Prepare fresh working solutions of this compound for each assay. - Ensure proper storage of stock solutions (see storage table below). - Verify the pH of your assay buffer; extreme pH values can accelerate degradation. |
| Incorrect Inhibitor Concentration | - Recalculate the required inhibitor concentration. - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions. |
| Enzyme Inactivity | - Check the activity of your MMP enzyme using a positive control substrate and no inhibitor. - Ensure the enzyme has been stored and handled correctly. |
| Assay Conditions | - Verify that the assay buffer composition (e.g., presence of necessary co-factors like Zn²⁺ and Ca²⁺) is optimal for MMP activity. - Ensure the incubation time and temperature are appropriate for the assay. |
Issue 2: this compound-Induced Cytotoxicity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| High DMSO Concentration | - Keep the final DMSO concentration in the culture medium below 0.5% (v/v). Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| High this compound Concentration | - Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or LDH assay). - Use the lowest effective concentration of this compound that achieves the desired MMP inhibition without significant cytotoxicity. |
| Off-Target Effects | - this compound is a broad-spectrum MMP inhibitor and may affect multiple cellular processes. Consider using a more specific MMP inhibitor if off-target effects are a concern. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability | Source |
| Solid | Room Temperature | ≥ 4 years | Supplier A |
| -20°C | ≥ 2 years | Supplier B | |
| Stock Solution (in DMSO) | -80°C | 6 months | [3] |
| -20°C | 1 month | [3] |
Note: Stability can vary between suppliers. Always refer to the product-specific datasheet for the most accurate information.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under different conditions (e.g., pH, temperature).
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers of various pH (e.g., phosphate buffer for pH 7, citrate buffer for acidic pH, borate buffer for alkaline pH)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of this compound (e.g., 100 µM) in the different aqueous buffers to be tested.
-
Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each sample and store at -80°C until analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).
-
Set the UV detector to monitor at a wavelength where this compound has maximum absorbance (this may need to be determined empirically, but a starting point could be around 230 nm).
-
Inject the samples and a standard solution of freshly prepared this compound.
-
Analyze the chromatograms to determine the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
References
Technical Support Center: Refining NNGH Dosage for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the dosage of N-nitroso-N'-methyl-N-nitroguanidine (NNGH) for specific cell lines. This compound is a broad-spectrum, cell-permeable inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1][2] Dysregulation of MMP activity is implicated in various pathological processes, including tumor invasion and metastasis, making MMP inhibitors like this compound valuable tools in cancer research.
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound primarily functions as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It chelates the zinc ion within the active site of MMPs, which is essential for their catalytic activity.[1] By inhibiting MMPs, this compound can prevent the degradation of the extracellular matrix, thereby potentially inhibiting cell migration, invasion, and angiogenesis. Some studies also suggest that MMP inhibitors can indirectly induce apoptosis by preventing the shedding of Fas Ligand (FasL), a key signaling molecule in programmed cell death.
Q2: What is a good starting concentration for this compound in my cell line?
A2: The optimal concentration of this compound is highly cell line-dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. As a general starting point for a range-finding experiment, you can test a broad range of concentrations, for example, from 0.1 µM to 100 µM.
Q3: My cells are dying even at low concentrations of this compound. What could be the problem?
A3: High cell mortality at low concentrations could be due to several factors:
-
High sensitivity of the cell line: Some cell lines are inherently more sensitive to MMP inhibition or off-target effects of the compound.
-
Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically below 0.5%).
-
Incorrect dosage calculation: Double-check all calculations for stock solutions and dilutions.
-
Poor cell health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
Q4: I am not observing any effect of this compound on my cells. What should I do?
A4: A lack of response could be due to:
-
Cell line resistance: The cell line you are using may not express the specific MMPs that are potently inhibited by this compound, or they may have alternative pathways to compensate for MMP inhibition.
-
Insufficient concentration: The concentrations you have tested may be too low to elicit a response. Try a higher concentration range in your next experiment.
-
Compound degradation: Ensure that your this compound stock solution is stored correctly and has not degraded.
-
Experimental endpoint: The endpoint you are measuring (e.g., proliferation, migration) may not be the most relevant for the effects of this compound in your specific cell model.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Inconsistent dose-response curve | Compound precipitation at high concentrations, or interference with the assay readout. | Visually inspect for precipitates. Run a control with the compound in cell-free media to check for direct interaction with assay reagents. |
| Unexpected cell morphology changes | Off-target effects of this compound or cellular stress. | Document any morphological changes with microscopy. Consider testing other MMP inhibitors to see if the effect is specific to this compound. |
| Difficulty in dissolving this compound | This compound may have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it in the culture medium to the final desired concentration. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Dosage using MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound in a specific adherent cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software package for non-linear regression analysis (e.g., GraphPad Prism).
-
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound in three common cancer cell lines. These values are for illustrative purposes and should be experimentally determined for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Hypothetical this compound IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 25 |
| A549 | Lung Cancer | 40 |
| MCF-7 | Breast Cancer | 15 |
Signaling Pathways and Experimental Workflows
MMP Inhibition and Downstream Apoptosis Signaling
This compound, by inhibiting MMPs, can prevent the cleavage of Fas Ligand (FasL) from the cell surface. The membrane-bound FasL can then bind to its receptor, Fas, initiating a signaling cascade that leads to apoptosis.
Experimental Workflow for Determining Optimal this compound Dosage
The following diagram illustrates a typical workflow for determining the optimal dosage of this compound for a specific cell line.
References
Technical Support Center: Nanoparticle-sensitized Nano-Gold Hybridization (NNGH)
Welcome to the technical support center for Nanoparticle-sensitized Nano-Gold Hybridization (NNGH) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of their this compound experiments in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low specificity and high background in this compound assays performed in complex biological samples?
A1: Low specificity and high background in this compound assays using complex samples like serum, plasma, or cell lysates typically stem from several factors:
-
Non-specific binding: The primary cause is the non-specific adsorption of gold nanoparticle probes to the substrate or other sample components. In complex matrices, proteins and other biomolecules can adhere to the nanoparticle surface, causing false-positive signals.
-
Protein Corona Formation: When nanoparticles are introduced into biological fluids, proteins rapidly coat their surface, forming a "protein corona."[1] This corona can alter the physicochemical properties of the nanoparticles, mask the targeting ligands (oligonucleotides), and lead to unintended interactions.[2]
-
Matrix Effects: Components of complex samples, such as endogenous enzymes, lipids, and high concentrations of non-target nucleic acids or proteins, can interfere with the hybridization process or the signal generation step.[3]
-
Suboptimal Probe Design: Poorly designed oligonucleotide probes can lead to cross-hybridization with non-target sequences.
-
Inadequate Blocking: Insufficient or ineffective blocking of the nanoparticle surface and the assay substrate can leave reactive sites exposed, promoting non-specific attachment of probes.[4]
-
Sample Preparation Issues: Incomplete removal of cellular debris or interfering substances during sample preparation can contribute to background noise.[3][5]
Q2: How does the "protein corona" affect the specificity of my this compound assay?
A2: The protein corona is a layer of proteins that adsorbs to the surface of nanoparticles in a biological environment.[1] This can significantly impact your assay's specificity in several ways:
-
Steric Hindrance: The protein layer can physically block the oligonucleotide probes on the gold nanoparticle surface, preventing them from hybridizing with the target sequence.
-
Altered Surface Properties: The corona changes the surface charge and hydrophobicity of the nanoparticles, which can lead to non-specific interactions with other sample components or the assay substrate.
-
Loss of Targeting Specificity: The adsorbed proteins can mask the specific recognition elements (your DNA/RNA probes), leading to a decrease in signal from your target and an increase in random background binding.[1]
Q3: What are the key considerations for sample preparation when working with complex biological fluids like blood, serum, or plasma?
A3: Proper sample preparation is critical for achieving high specificity. Key considerations include:
-
Removal of Interfering Substances: It is essential to remove cellular debris, lipids, and excess proteins that can cause non-specific binding and interfere with the assay.[3] Methods like centrifugation and filtration are crucial. For plasma and serum, a centrifugation step of 1,000–2,000 x g for 10 minutes is recommended to remove cells and clots.[6]
-
Nucleic Acid Extraction and Purification: Use a robust nucleic acid extraction method to obtain high-quality target DNA/RNA, free from inhibitors. Magnetic bead-based purification is an effective method for isolating nucleic acids from complex samples.[3]
-
Avoiding Hemolysis: In blood-based assays, hemolysis (rupture of red blood cells) releases hemoglobin, which can interfere with colorimetric detection and increase background.[7] Careful sample collection and handling are necessary to prevent this.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound experiments.
Issue 1: High Background Signal in Negative Controls
High background in your no-target controls is a clear indicator of non-specific binding.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Blocking | Optimize the blocking agent and concentration. Common blockers include Bovine Serum Albumin (BSA), casein, and polyethylene glycol (PEG).[4][8] | A significant reduction in signal intensity in negative control wells/zones. |
| Suboptimal Blocking Conditions | Increase incubation time and/or temperature for the blocking step to ensure complete surface coverage. | More consistent and lower background across replicates. |
| Non-specific Binding of AuNP Probes | Modify the surface chemistry of the gold nanoparticles. PEGylation is a common strategy to reduce non-specific protein adsorption.[2][9] | Decreased background signal due to the "stealth" properties of the PEG layer. |
| Contaminated Reagents | Use fresh, filtered buffers and high-quality reagents. Ensure proper storage of all components. | Elimination of sporadic high background signals not attributable to other factors. |
Issue 2: Low Signal-to-Noise Ratio (SNR)
A low SNR indicates that the specific signal from your target is not sufficiently distinguishable from the background noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Hybridization | Optimize hybridization buffer conditions (salt concentration, pH, temperature) and incubation time. | Increased signal intensity for positive samples without a corresponding increase in background. |
| Low Probe Density on AuNPs | Optimize the oligonucleotide conjugation protocol. Adjust the salt concentration during the "salt-aging" step to improve probe loading.[10][11] | A stronger signal from positive samples, indicating more efficient target capture. |
| Steric Hindrance from Protein Corona | Incorporate a PEG backfilling step after probe conjugation to minimize protein adsorption near the probe.[9] | Improved target accessibility leading to a higher specific signal. |
| Matrix Effects | Dilute the sample in an appropriate assay buffer to reduce the concentration of interfering substances. | A better balance between signal and background, leading to an improved SNR. |
Data Presentation: Comparison of Blocking Agents
The choice of blocking agent is critical for minimizing non-specific binding. The following table summarizes the effectiveness of different blocking agents in reducing non-specific binding in a gold nanoparticle-based biosensor for serum samples.[8]
| Blocking Agent | Concentration | Signal from Positive Serum (Impedance Change) | Signal from Negative Serum (Impedance Change) | Signal-to-Noise Ratio (Positive/Negative) |
| 1% Bovine Serum Albumin (BSA) | 1% (w/v) | ~1800 Ω | ~600 Ω | 3.0 |
| 3% Polyvinylpyrrolidone (PVP) | 3% (w/v) | ~1600 Ω | ~800 Ω | 2.0 |
| 3% Skim Milk | 3% (w/v) | ~2000 Ω | ~500 Ω | 4.0 |
| 1% Polyvinyl Alcohol (PVA) | 1% (w/v) | ~1200 Ω | ~700 Ω | 1.7 |
Data adapted from a study on impedance-based biosensors and presented here as a comparative example.[8] As indicated, 3% skim milk provided the highest signal-to-noise ratio in this particular system.
Experimental Protocols
Protocol 1: Gold Nanoparticle (AuNP) Functionalization with Thiolated Oligonucleotides
This protocol describes a standard method for conjugating thiol-modified DNA/RNA probes to gold nanoparticles using a salt-aging procedure.[10][12]
Materials:
-
Gold nanoparticles (AuNPs) in citrate buffer
-
Thiol-modified oligonucleotides
-
Dithiothreitol (DTT)
-
Sodium phosphate buffer
-
Sodium chloride (NaCl) solution
-
Nuclease-free water
Procedure:
-
Oligonucleotide Reduction:
-
Prepare a 0.1 M DTT solution in sodium phosphate buffer.
-
Resuspend the lyophilized thiol-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
Mix the oligonucleotide solution with the DTT solution and incubate at room temperature for 1 hour to reduce the disulfide bonds.
-
Remove DTT using a desalting column.
-
-
Conjugation:
-
Add the reduced oligonucleotide to the AuNP solution at a specific molar ratio (optimization may be required).
-
Incubate at room temperature for 16-24 hours with gentle mixing.
-
-
Salt-Aging:
-
Gradually add NaCl solution to the AuNP-oligonucleotide mixture over several hours to a final concentration of 0.1 M. This helps to increase the density of oligonucleotides on the AuNP surface.[10]
-
Allow the mixture to stand for another 24 hours.
-
-
Washing and Resuspension:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant and wash the pellet with a phosphate buffer containing a low concentration of Tween-20.
-
Repeat the washing step twice.
-
Resuspend the final pellet in a suitable storage buffer.
-
Protocol 2: General Blocking Procedure to Reduce Non-Specific Binding
This protocol outlines a general method for blocking the surfaces of the assay well and the functionalized nanoparticles.
Materials:
-
Blocking buffer (e.g., 1-3% BSA or 3% skim milk in PBS with 0.05% Tween-20)[4][8]
-
Functionalized AuNPs
-
Assay substrate (e.g., microplate)
Procedure:
-
Substrate Blocking:
-
Add the blocking buffer to the wells of the microplate.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Nanoparticle Blocking:
-
After the final wash step in the AuNP functionalization protocol, resuspend the nanoparticle pellet in the blocking buffer.
-
Incubate for 30 minutes to 1 hour at room temperature with gentle mixing.[4]
-
Centrifuge to pellet the blocked nanoparticles and remove the excess blocking agent.
-
Resuspend the blocked nanoparticles in the assay buffer for immediate use.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low specificity in this compound assays.
Caption: The impact of protein corona formation on this compound assay specificity.
References
- 1. Quantification of the PEGylated Gold Nanoparticles Protein Corona. Influence on Nanoparticle Size and Surface Chemistry [mdpi.com]
- 2. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Automate Viral Nucleic Acid Extraction from Plasma, Saliva, Feces and Swabs [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleic acid sample preparation from whole blood in a paper microfluidic device using isotachophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. cytodiagnostics-us.com [cytodiagnostics-us.com]
Validation & Comparative
NNGH: A Comprehensive Guide to its Inhibitory Effects on Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH), a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with other established MMP inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Mechanism of Action
This compound is a cell-permeable, broad-spectrum inhibitor of MMPs.[1] Its mechanism of action involves the hydroxamic acid functional group chelating the catalytic zinc ion (Zn2+) in the active site of MMPs. This interaction blocks the enzymatic activity of MMPs, which are key mediators in the breakdown of the extracellular matrix (ECM). The degradation of the ECM is a critical process in various physiological and pathological conditions, including tumor invasion and metastasis.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against a panel of MMPs has been quantified and compared with other well-known broad-spectrum MMP inhibitors, Batimastat and Marimastat, as well as the endogenous tissue inhibitors of metalloproteinases (TIMPs). The following tables summarize the available inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values.
| MMP | This compound (Ki in nM) |
| MMP-8 | 9[1] |
| MMP-9 | 2.6[1] |
| MMP-12 | 4.3[1] |
| MMP-13 | 3.1[1] |
| MMP-20 | 17[1] |
Table 1: Inhibitory Profile of this compound against various MMPs.
| MMP | Batimastat (IC50 in nM) | Marimastat (IC50 in nM) |
| MMP-1 | 3[2] | 5[3][4][5] |
| MMP-2 | 4[2] | 6[3][4][5] |
| MMP-3 | 20[2] | - |
| MMP-7 | 6 | 13[3][4][5] |
| MMP-9 | 4[2] | 3[3][4][5] |
| MMP-14 | - | 9[3][4][5] |
Table 2: Comparative Inhibitory Profiles of Batimastat and Marimastat.
| MMP | TIMP-1 (Ki in nM) | TIMP-2 (Ki in nM) |
| MMP-1 | 0.45 | 0.13 |
| MMP-2 | 0.6 | 0.08 |
| MMP-3 | 0.22 | 0.36 |
| MMP-9 | - | - |
| MMP-14 | - | - |
Table 3: Inhibitory Profiles of Endogenous Inhibitors TIMP-1 and TIMP-2. Note: Data for TIMPs may vary depending on the experimental conditions and the specific form of the protein used.
Experimental Protocols
Fluorometric MMP Inhibition Assay
This method is used to determine the inhibitory activity of compounds like this compound by measuring the cleavage of a fluorescently labeled peptide substrate.
Materials:
-
Purified active MMP enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound and other test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the MMP enzyme to a working concentration in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the final working concentration in the assay buffer.
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to the blank wells.
-
Add 50 µL of the diluted MMP enzyme to the control and inhibitor wells.
-
Add 25 µL of the serially diluted inhibitors to their respective wells.
-
Add 25 µL of assay buffer to the enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) in a kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Caption: Workflow for a fluorometric MMP inhibition assay.
Gelatin Zymography
This technique is used to detect and quantify the activity of gelatinases (e.g., MMP-2 and MMP-9) and the inhibitory effect of compounds like this compound.
Materials:
-
Polyacrylamide gels containing gelatin (0.1%)
-
Cell culture-conditioned media or tissue extracts
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Washing buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Collect conditioned media or prepare tissue extracts.
-
Determine the protein concentration of the samples.
-
Mix equal amounts of protein with non-reducing sample buffer.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at a constant voltage at 4°C.
-
-
Enzyme Renaturation and Incubation:
-
Wash the gel with washing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in the incubation buffer at 37°C for 12-48 hours. To test inhibitors, add them to the incubation buffer.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
-
Data Analysis:
-
Quantify the intensity of the clear bands using densitometry.
-
Compare the band intensities in the presence and absence of inhibitors to determine the inhibitory effect.
-
Caption: Workflow for gelatin zymography.
Signaling Pathways
MMPs are involved in various signaling pathways that regulate key cellular processes like invasion, migration, and inflammation. This compound, by inhibiting MMPs, can modulate these pathways.
MMP-9 in Cancer Cell Invasion
MMP-9 plays a crucial role in cancer cell invasion by degrading components of the extracellular matrix, which is a physical barrier to cell movement.[6] This degradation facilitates the migration of cancer cells. Furthermore, MMP-9 can cleave various signaling molecules, releasing growth factors and cytokines that further promote tumor progression and metastasis.[6]
Caption: Role of MMP-9 in cancer cell invasion and its inhibition by this compound.
MMP-mediated TNF-α Processing
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that is initially synthesized as a membrane-bound precursor (pro-TNF-α).[7][8] Certain MMPs, such as MMP-3 and MMP-9, can cleave pro-TNF-α to release the soluble, active form of TNF-α, which then mediates inflammatory responses.[9] this compound can inhibit this process, thereby exerting anti-inflammatory effects.[9][10][11]
Caption: MMP-mediated processing of TNF-α and its inhibition by this compound.
MMP-3 and the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. In some cancers, aberrant Wnt signaling promotes tumor progression. MMP-3 has been identified as a transcriptional target of the Wnt/β-catenin pathway. Furthermore, MMP-3 can, in turn, regulate components of this pathway, creating a feedback loop that can enhance cancer cell invasion and epithelial-mesenchymal transition (EMT).
Caption: Involvement of MMP-3 in the Wnt/β-catenin signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. agscientific.com [agscientific.com]
- 5. Marimastat | MMP | TargetMol [targetmol.com]
- 6. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinases and processing of pro-TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Processing and release of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Effects of Matrix Metalloproteinase Inhibitors on TNF-α Release from Activated Microglia and TNF-α Converting Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Effects of Matrix Metalloproteinase Inhibitors on TNF-α Release from Activated Microglia and TNF-α Converting Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
A Head-to-Head Comparison of NNGH and Batimastat in Cancer Invasion Models
In the landscape of cancer research, particularly in the study of tumor invasion and metastasis, matrix metalloproteinase (MMP) inhibitors have been a significant area of focus. Among these, NNGH and batimastat are two prominent broad-spectrum inhibitors. This guide provides a detailed comparison of their performance, drawing upon available experimental data to assist researchers and drug development professionals in their work.
Mechanism of Action: Common Ground in MMP Inhibition
Both this compound (N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) and batimastat (also known as BB-94) are synthetic, broad-spectrum MMP inhibitors.[1][2] Their primary mechanism of action involves the hydroxamic acid group chelating the zinc ion within the active site of MMPs, thereby blocking their enzymatic activity.[3] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[4] This degradation is a critical step in cancer cell invasion, metastasis, and angiogenesis.[3][5] By inhibiting MMPs, both this compound and batimastat interfere with these pathological processes.[6][7] Batimastat, the first MMP inhibitor to enter clinical trials, has been shown to have antineoplastic and antiangiogenic activity in various tumor models.[2][8]
Performance Comparison: A Look at the Data
| Inhibitor | Target MMP | IC50 / Ki Value | Reference |
| This compound | MMP-3 (Stromelysin-1) | Inhibitor | [9] |
| MMP-8 (Collagenase-2) | Ki: 9 nM | [4] | |
| MMP-9 (Gelatinase-B) | Ki: 2.6 nM | [4] | |
| MMP-12 (Macrophage elastase) | Ki: 4.3 nM | [4] | |
| MMP-13 (Collagenase-3) | Ki: 3.1 nM | [4] | |
| MMP-14 (MT1-MMP) | IC50: ~1-1.5 µM | [10] | |
| MMP-20 (Enamelysin) | Ki: 17 nM | [4] | |
| Batimastat | MMP-1 (Collagenase-1) | IC50: 3 nM | [8] |
| MMP-2 (Gelatinase-A) | IC50: 4 nM | [8] | |
| MMP-3 (Stromelysin-1) | IC50: 20 nM | [8] | |
| MMP-7 (Matrilysin) | IC50: 6 nM | [8] | |
| MMP-9 (Gelatinase-B) | IC50: 4 nM | [8] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Based on the available data, both compounds are potent inhibitors of a range of MMPs. Batimastat has been extensively characterized with low nanomolar IC50 values against several key MMPs involved in cancer progression, such as MMP-1, MMP-2, and MMP-9.[8] this compound also demonstrates potent, nanomolar inhibition against several MMPs, with a reported Ki of 2.6 nM for MMP-9.[4]
Experimental Protocols: Modeling Cancer Invasion
A common in vitro method to assess the efficacy of inhibitors like this compound and batimastat is the Matrigel invasion assay, often conducted using a Boyden chamber system.[11][12]
Matrigel Invasion Assay Protocol:
-
Preparation of Inserts: The upper surface of transwell inserts (typically with an 8 µm pore size) is coated with a thin layer of Matrigel, a reconstituted basement membrane matrix.[12][13] The inserts are then incubated to allow the Matrigel to solidify, forming a barrier to cell migration.[13]
-
Cell Seeding: Cancer cells are harvested and resuspended in a serum-free medium. A specific number of cells (e.g., 2.5 x 10^4 to 5 x 10^4) are seeded onto the Matrigel-coated inserts.[13] The test compounds (this compound or batimastat) at various concentrations are added to the upper chamber with the cells.
-
Chemoattraction: The lower chamber of the well is filled with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to stimulate cell invasion.[13]
-
Incubation: The plates are incubated for a period of 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores of the insert.[13]
-
Quantification:
-
Non-invading cells on the upper surface of the insert are removed with a cotton swab.[14]
-
The invaded cells on the lower surface are fixed and stained, often with crystal violet or a fluorescent dye like Calcein AM.[14][15]
-
The number of invaded cells is then quantified by imaging several fields of view under a microscope and counting the cells, or by eluting the stain and measuring its absorbance.[15]
-
The percentage of invasion inhibition is calculated by comparing the number of invaded cells in the presence of the inhibitor to the number in a control (vehicle-treated) group.
Visualizing the Process
To better understand the underlying biology and experimental setup, the following diagrams are provided.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Batimastat - Wikipedia [en.wikipedia.org]
- 3. The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. researchgate.net [researchgate.net]
- 13. snapcyte.com [snapcyte.com]
- 14. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Control Experiments for NNGH Treatment in Cell Culture
For researchers, scientists, and drug development professionals utilizing N-methyl-N'-nitro-N-nitrosoguanidine (NNGH) in cell culture, rigorous experimental design is paramount to generating reproducible and interpretable data. As a potent alkylating agent, mutagen, and carcinogen, this compound can induce a variety of cellular responses, including DNA damage, cell cycle arrest, and multiple forms of cell death such as apoptosis.[1][2][3][4] Therefore, a comprehensive set of control experiments is essential to distinguish the specific effects of this compound from experimental artifacts. This guide provides a comparative overview of essential control experiments, detailed protocols, and visual workflows to ensure the integrity of your research findings.
Comparison of Essential Control Groups
Proper controls are the cornerstone of any robust cell culture experiment. They provide a baseline for comparison and help to eliminate alternative explanations for the observed results. The following table summarizes the key control groups required for a typical this compound treatment experiment.
| Control Group | Purpose | Typical Readouts | Interpretation of Results |
| Untreated Control | To establish the baseline behavior and health of the cells under normal culture conditions.[5][6] | Cell viability, proliferation rate, morphology, protein expression. | Provides a reference point to which all other conditions are compared. |
| Vehicle Control | To ensure that the solvent used to dissolve this compound (e.g., DMSO) does not have a significant effect on the cells.[5][7] | Cell viability, proliferation rate, morphology, specific pathway activation. | Results should be comparable to the untreated control. Any significant difference indicates a solvent effect. |
| Positive Control (for assay validation) | A treatment known to induce the expected cellular response (e.g., a known apoptosis inducer if studying cell death).[5][8][9] | The specific endpoint of the assay being used (e.g., caspase activation, DNA fragmentation). | Confirms that the experimental system and assays are working correctly. |
| Positive Control (for this compound effect) | A well-characterized compound with a similar mechanism of action to this compound (e.g., another DNA alkylating agent like MMS). | DNA damage response, cell cycle arrest, cytotoxicity. | Helps to contextualize the potency and specific effects of this compound relative to other similar agents. |
Key Experimental Protocols
Below are detailed methodologies for the essential control experiments when treating cells with this compound.
Vehicle Control Protocol
Objective: To assess the effect of the solvent used to dissolve this compound on the cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound solvent (e.g., DMSO)
-
Multi-well plates (e.g., 96-well for viability assays)
-
Assay reagents (e.g., MTT, LDH release kit)
Procedure:
-
Seed cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare a stock solution of the vehicle at the same concentration that will be used to deliver this compound to the treated cells.
-
Add the vehicle to the designated "Vehicle Control" wells. The volume added should be identical to the volume of this compound solution added to the experimental wells.[7]
-
Incubate the plate for the same duration as the this compound treatment.
-
At the end of the incubation period, perform the desired assay (e.g., cell viability, cytotoxicity) according to the manufacturer's instructions.
-
Compare the results from the vehicle-treated wells to the untreated control wells.
Positive Control for Cytotoxicity Assay Protocol
Objective: To confirm that the cytotoxicity assay is capable of detecting cell death.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
A known cytotoxic agent (e.g., Staurosporine for apoptosis, or a high concentration of a detergent like Triton X-100 for necrosis)
-
Multi-well plates
-
Cytotoxicity assay kit (e.g., LDH release)
Procedure:
-
Seed cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells in the "Positive Control" wells with a concentration of the cytotoxic agent known to induce significant cell death in your cell line.
-
Incubate the plate for a sufficient time to induce cell death.
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
The positive control wells should show a high level of cytotoxicity, confirming the assay is functioning correctly.
Visualizing Experimental Design and Cellular Pathways
To further clarify the experimental process and the potential cellular mechanisms affected by this compound, the following diagrams have been generated.
References
- 1. Characterization of human cells transformed in vitro by N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methyl-N'-nitro-N-nitrosoguanidine activates multiple cell death mechanisms in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Down for maintenance [cymitquimica.com]
- 4. N-Methyl-N'-Nitro-N-Nitrosoguanidine (MNNG) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Coordinated Interplay Between MMP13 and Pro-Migratory MMPs in Collective Cell Migration of Zebrafish Keratocytes [mdpi.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 9. Positive and Negative Controls | Rockland [rockland.com]
NNGH: A Comparative Guide to its Specificity Against Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory specificity of NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) against a panel of Matrix Metalloproteinases (MMPs). Its performance is benchmarked against other well-characterized, broad-spectrum MMP inhibitors, supported by experimental data to inform inhibitor selection for research and therapeutic development.
Inhibitor Specificity Profile: this compound vs. Alternatives
This compound is a cell-permeable, broad-spectrum inhibitor of MMPs.[1] Its hydroxamic acid moiety is crucial for its mechanism of action, binding to the catalytic zinc ion within the active site of MMPs. The specificity and potency of this compound and other common broad-spectrum MMP inhibitors are summarized below. The data is presented as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), with lower values indicating higher potency.
| Target MMP | This compound (Kᵢ) | Batimastat (BB-94) (IC₅₀) | Marimastat (IC₅₀) | GM6001 (Ilomastat) (Kᵢ/IC₅₀) |
| MMP-1 | 170 nM | 3 nM[1][2][3] | 5 nM[4] | Kᵢ: 0.4 nM[5][6] / IC₅₀: 1.5 nM[7] |
| MMP-2 | - | 4 nM[1][2][3] | 6 nM[4] | Kᵢ: 0.5 nM[5][6] / IC₅₀: 1.1 nM[7] |
| MMP-3 | 130 nM | 20 nM[1][2][3] | 230 nM[8] | Kᵢ: 27 nM[5][6] / IC₅₀: 1.9 nM[7] |
| MMP-7 | 13,000 nM (13 µM) | 6 nM[1][2][3] | 13 nM[4] | IC₅₀: 3.7 nM[5] |
| MMP-8 | 9 nM | 10 nM[3] | - | Kᵢ: 0.1 nM[5][6] |
| MMP-9 | 2.6 nM | 4 nM[1][2][3] | 3 nM[4] | Kᵢ: 0.2 nM[5][6] / IC₅₀: 0.5 nM[7] |
| MMP-10 | 100 nM (0.1 µM) | - | - | - |
| MMP-12 | 4.3 nM | - | - | Kᵢ: 3.6 nM[5][6] |
| MMP-13 | 3.1 nM | - | - | - |
| MMP-14 | - | - | 9 nM[4] | Kᵢ: 13.4 nM[5][6] |
| MMP-20 | 17 nM | - | - | - |
| MMP-26 | - | - | - | Kᵢ: 0.36 nM[5][6] |
Experimental Protocols
The determination of inhibitor potency (Kᵢ and IC₅₀ values) is typically performed using a fluorogenic substrate assay. Below is a detailed methodology for this key experiment.
Fluorogenic MMP Inhibition Assay
This assay quantifies the enzymatic activity of a specific MMP by measuring the cleavage of a synthetic, fluorogenic peptide substrate. The inhibitor's potency is determined by its ability to reduce this activity.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9, etc.)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound and other MMP inhibitors
-
DMSO (for dissolving inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the MMP inhibitor (e.g., 10 mM this compound in DMSO).
-
Create a series of dilutions of the inhibitor in Assay Buffer to achieve a range of desired final concentrations for the assay.
-
Activate the pro-MMP enzyme to its active form according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Dilute the activated MMP enzyme and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the diluted inhibitor solutions. Include a "no inhibitor" control (with Assay Buffer and DMSO) and a "no enzyme" blank (with Assay Buffer only).
-
Add the diluted, activated MMP enzyme to all wells except the "no enzyme" blank.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement of Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 325/395 nm).
-
Measure the fluorescence intensity kinetically over a set period (e.g., every 60 seconds for 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear phase of the fluorescence versus time plot.
-
Plot the percentage of MMP inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Visualizations
Experimental Workflow for Assessing MMP Inhibitor Specificity
The following diagram illustrates the general workflow for determining the specificity of an MMP inhibitor like this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
A Comparative Guide to NNGH and Other Commercially Available MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH), a potent broad-spectrum matrix metalloproteinase (MMP) inhibitor, with other commercially available MMP inhibitors, namely Batimastat, Marimastat, and Doxycycline. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to MMP Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in numerous pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research. This guide focuses on this compound and compares its performance against established, commercially available alternatives.
Mechanism of Action
This compound, Batimastat, and Marimastat are hydroxamate-based inhibitors. Their mechanism of action involves the hydroxamic acid moiety chelating the catalytic zinc ion within the active site of the MMPs, thereby preventing the binding and cleavage of their natural substrates. Doxycycline, a tetracycline antibiotic, also exhibits MMP inhibitory activity, although it is generally less potent and acts through a non-competitive mechanism that may involve binding to a site other than the catalytic zinc.
Comparative Efficacy: A Quantitative Overview
The inhibitory potential of this compound, Batimastat, and Marimastat is summarized in the table below, presenting their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values against a panel of MMPs. Lower values indicate greater potency. Doxycycline's inhibitory activity is generally in the micromolar range and is therefore presented separately.
Table 1: Inhibitory Activity (Ki/IC50 in nM) of this compound, Batimastat, and Marimastat against Various MMPs
| Matrix Metalloproteinase (MMP) | This compound (Ki) | Batimastat (IC50) | Marimastat (IC50) |
| MMP-1 (Collagenase-1) | 170 | 3 | 5 |
| MMP-2 (Gelatinase-A) | - | 4 | 6 |
| MMP-3 (Stromelysin-1) | 130 | 20 | 230 |
| MMP-7 (Matrilysin) | 13,000 | 6 | 13 |
| MMP-8 (Collagenase-2) | 9 | - | - |
| MMP-9 (Gelatinase-B) | 2.6 | 4 | 3 |
| MMP-10 (Stromelysin-2) | 100 | - | - |
| MMP-12 (Macrophage Elastase) | 4.3 | - | 5 |
| MMP-13 (Collagenase-3) | 3.1 | - | - |
| MMP-14 (MT1-MMP) | - | - | 9 |
| MMP-20 (Enamelysin) | 17 | - | - |
Doxycycline: Doxycycline's MMP inhibition is less potent, with reported Ki values in the micromolar range. For instance, the Ki for MMP-8 is approximately 36 µM. Clinical studies have shown that doxycycline can reduce the concentration and activity of certain MMPs, such as MMP-1 and MMP-9, in tissues, but this is likely due to a combination of direct inhibition and effects on MMP expression.[1]
Selectivity, Cytotoxicity, and In Vivo Efficacy
Selectivity: this compound, Batimastat, and Marimastat are all classified as broad-spectrum MMP inhibitors, meaning they inhibit multiple MMPs.[2][3] This lack of selectivity has been a major challenge in the clinical development of MMP inhibitors, as it can lead to off-target effects.[2][4] The most common side effect observed in clinical trials with broad-spectrum MMP inhibitors like Marimastat is musculoskeletal pain and inflammation.[5][6][7] More recent research efforts have focused on developing highly selective MMP inhibitors to minimize these adverse effects.[4][8]
Cytotoxicity: Batimastat has been shown to have cytostatic rather than cytotoxic effects on various cancer cell lines in vitro.[9] In some hematological tumor cell models, Batimastat has been observed to induce apoptosis and cell cycle arrest.[10][11][12] Information on the specific cytotoxicity of this compound is limited in the reviewed literature. Doxycycline can induce cytotoxicity at higher concentrations, but its MMP inhibitory effects are observed at sub-antimicrobial doses.
In Vivo Efficacy:
-
This compound: In a preclinical animal study, repeated administration of this compound was shown to block MMP-3 levels and reduce retinal leukocyte adhesion in mice.[13]
-
Batimastat: Has demonstrated anti-tumor and anti-metastatic activity in various preclinical cancer models, including ovarian and colon carcinoma xenografts.[14][15][16] It has also shown therapeutic potential in a mouse model of Duchenne muscular dystrophy by reducing inflammation and improving muscle function.[17]
-
Marimastat: Preclinical studies showed a reduction in the number and size of metastatic foci in lung and breast cancer models.[9] In a human xenograft model of gastric cancer, Marimastat inhibited tumor growth.[18] However, clinical trials in cancer patients have had mixed results, with some studies showing a modest benefit in progression-free survival but often accompanied by dose-limiting musculoskeletal toxicity.[5][6][7][9]
-
Doxycycline: Has been investigated in clinical trials for its MMP-inhibiting properties in various conditions. In patients with abdominal aortic aneurysms, doxycycline treatment was found to reduce vascular inflammation and the content of certain immune cells in the aortic wall.[19][20] It has also been shown to reduce MMP-1 concentration in atherosclerotic carotid plaques.[1] In a rabbit model of spondylitis tuberculosis, doxycycline treatment significantly improved blood MMP-1 levels and reduced infection.[21]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the comparison of these MMP inhibitors.
MMP Activity Assay (Fluorometric) for IC50 Determination
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test inhibitor (this compound, Batimastat, Marimastat, or Doxycycline) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in MMP assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add 50 µL of the diluted inhibitor solutions to respective wells. Include wells with assay buffer and DMSO as controls.
-
Add 25 µL of the recombinant MMP enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm) in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of MMP inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol outlines a common method to assess the cytotoxicity of MMP inhibitors on a given cell line.
Materials:
-
Adherent cell line (e.g., HT1080 fibrosarcoma cells)
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO as controls.
-
Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control (untreated) cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizing MMP-Regulated Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway influenced by MMPs and a typical experimental workflow for evaluating MMP inhibitors.
Caption: Simplified signaling pathway for MMP induction and inhibition.
Caption: Workflow for evaluating novel MMP inhibitors.
Conclusion
This compound is a potent, broad-spectrum MMP inhibitor with nanomolar efficacy against several key MMPs, comparable to other well-established inhibitors like Batimastat and Marimastat. The primary challenge for these broad-spectrum inhibitors remains their potential for off-target effects, most notably musculoskeletal toxicity, which has hindered their clinical translation. Doxycycline offers a less potent but clinically approved alternative with a different mechanism of action and a more favorable side-effect profile, though its efficacy as a direct MMP inhibitor is modest. The choice of an MMP inhibitor will ultimately depend on the specific research question, the required potency and selectivity, and the experimental model being used. For researchers investigating the roles of specific MMPs, the development and use of more selective inhibitors is a promising avenue to avoid the confounding effects of broad-spectrum inhibition.
References
- 1. Prospective, randomized, double-blind trial investigating the effect of doxycycline on matrix metalloproteinase expression within atherosclerotic carotid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marimastat as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A pilot study of the safety and effects of the matrix metalloproteinase inhibitor marimastat in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights from Selective Non-phosphinic Inhibitors of MMP-12 Tailored to Fit with an S1′ Loop Canonical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 16. Batimastat, a synthetic inhibitor of matrix metalloproteinases, potentiates the antitumor activity of cisplatin in ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of tumour growth by marimastat in a human xenograft model of gastric cancer: relationship with levels of circulating CEA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Clinical trial of doxycycline for matrix metalloproteinase-9 inhibition in patients with an abdominal aneurysm doxycycline selectively depletes aortic wall neutrophils and cytotoxic t cells [repository.tno.nl]
- 21. Doxycycline as a Potential MMP-1 Inhibitor for the Treatment of Spondylitis Tuberculosis: A Study in Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Efficacy of NNGH: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of NNGH's mechanism of action as a broad-spectrum matrix metalloproteinase (MMP) inhibitor. Through a detailed comparison with established MMP inhibitors—Marimastat, Batimastat, and Prinomastat—this document offers an objective analysis of performance backed by experimental data. The information is designed to assist researchers in evaluating this compound for potential therapeutic applications.
Executive Summary
This compound has demonstrated in vivo efficacy in a murine model of endotoxin-induced uveitis by significantly reducing inflammatory cell infiltration, a process heavily reliant on MMP activity. This guide places this finding in the context of other well-characterized broad-spectrum MMP inhibitors, which have been extensively studied in various cancer models. By presenting quantitative data, detailed experimental protocols, and illustrative signaling pathways, this guide serves as a valuable resource for understanding the in vivo validation of MMP inhibition.
Comparative In Vivo Performance
The following tables summarize the quantitative data from in vivo studies of this compound and its alternatives, showcasing their efficacy in relevant disease models.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Endotoxin-Induced Uveitis
| Compound | Animal Model | Key Parameter | Dosage | Result |
| This compound | Endotoxin-Induced Uveitis (Mouse) | Adherent Retinal Leukocytes | Not specified | 60% reduction compared to vehicle-treated mice[1] |
| This compound | Endotoxin-Induced Uveitis (Mouse) | MMP-3 Levels | Not specified | Blocked MMP-3 levels[1] |
Table 2: In Vivo Efficacy of Alternative MMP Inhibitors in Cancer Models
| Compound | Animal Model | Key Parameter | Dosage | Result |
| Marimastat | Human Gastric Cancer Xenograft (Mouse) | Peritoneal Dissemination | 18 mg/kg/day | Successfully inhibited the growth of peritoneal dissemination nodules[2][3] |
| Head and Neck Squamous Cell Carcinoma Xenograft (Mouse) | Tumor Growth (with chemoradiation) | 8.7 mg/kg/day | Statistically significant delayed tumor growth (p=0.0299)[4] | |
| Batimastat | Human Colon Carcinoma Metastasis Model (Mouse) | Number of Liver Tumors | 40 mg/kg i.p. | Reduced to 35% of vehicle-treated control (P < 0.05)[4] |
| Human Colon Carcinoma Metastasis Model (Mouse) | Cross-sectional Area of Tumors | 40 mg/kg i.p. | Reduced to 43% of vehicle-treated control (P < 0.05)[4] | |
| B16F1 Melanoma Liver Metastases (Mouse) | Mean Diameter of Liver Metastases | 50 mg/kg i.p. | 23% reduction (54% reduction in tumor volume)[5] | |
| Human Ovarian Carcinoma Xenograft (Mouse) | Tumor Growth and Spread (with cisplatin) | 60 mg/kg i.p. every other day | Completely prevented growth and spread[6] | |
| Prinomastat | Mouse Mammary Tumor Model (with PDT) | Tumor Response | Not specified | Significantly improved PDT-mediated tumor response (P = 0.02)[7] |
| Human Fibrosarcoma Mouse Model | Tumor Growth | 50 mg/kg/day i.p. | Good tumor growth inhibition[8] |
Table 3: Inhibitory Activity (IC50) of MMP Inhibitors
| Compound | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-9 (nM) | MMP-14 (nM) |
| Marimastat | 5[9] | 6[9] | 230[10] | 13[9] | 3[9] | 9[9] |
| Batimastat | 3[2][11] | 4[2][11] | 20[2][11] | 6[2][11] | 4[2][11] | - |
| Prinomastat | 79[8] | 0.05 (Ki)[8] | 6.3[8] | - | 5.0[8] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vivo models discussed.
Protocol 1: Endotoxin-Induced Uveitis (EIU) in Mice (Model for this compound)
This protocol outlines the induction of uveitis in mice to study the effect of MMP inhibitors on retinal inflammation.
-
Animal Model: C3H/HeN mice, known to be responsive to endotoxin, are typically used[3].
-
Induction of Uveitis: A single footpad injection of 200-300 µg of lipopolysaccharide (LPS) from Salmonella typhimurium is administered[3].
-
Treatment: this compound or vehicle is administered to the mice. The specific dosage and timing of administration should be optimized for the study.
-
Evaluation of Leukocyte Adhesion:
-
At 24 hours post-LPS injection, mice are perfused with a fluorescent lectin (e.g., concanavalin A-rhodamine) to label adherent leukocytes in the retinal vasculature[12].
-
Retinas are then flat-mounted and imaged using fluorescence microscopy.
-
The number of adherent leukocytes per retina is quantified.
-
-
Assessment of MMP-3 Levels: Retinal tissue is collected, and MMP-3 protein levels are measured using techniques such as Western blot or ELISA.
Protocol 2: Ovarian Carcinoma Xenograft Model in Mice (Model for Batimastat)
This protocol describes the establishment of a human ovarian cancer xenograft in mice to assess the efficacy of MMP inhibitors on tumor growth and metastasis.
-
Cell Line: Human ovarian carcinoma cell lines (e.g., HOC22, HOC8) are used[6].
-
Animal Model: Immunocompromised mice (e.g., nude mice) are required to prevent rejection of the human tumor cells.
-
Tumor Inoculation: 1-2 x 10^6 HOC cells are injected intraperitoneally (i.p.) into each mouse[6].
-
Treatment:
-
Efficacy Evaluation:
-
Tumor Growth and Spread: Monitor the development of ascites and solid peritoneal tumors. At the end of the study, perform a necropsy to assess the tumor burden in the peritoneal cavity[6].
-
Survival: Monitor the survival of the mice over a prolonged period (e.g., 200 days)[6].
-
Histological Analysis: Tissues from the peritoneal cavity are collected for histological examination to confirm the presence and extent of tumor lesions.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the experimental workflow for its in vivo validation.
Figure 1. this compound inhibits MMP-3, preventing ECM degradation and subsequent leukocyte adhesion.
Figure 2. Experimental workflow for the in vivo validation of this compound in a mouse model.
Conclusion
The in vivo data presented in this guide provide a strong foundation for the mechanism of action of this compound as an effective MMP inhibitor. The observed reduction in retinal leukocyte adhesion in a relevant disease model, coupled with the blockage of MMP-3, aligns with the established roles of MMPs in inflammation and cell migration. When compared to the broader in vivo data available for Marimastat, Batimastat, and Prinomastat in oncology settings, this compound demonstrates a comparable inhibitory principle, albeit in a different therapeutic area. Further in vivo studies, including dose-response evaluations and testing in a wider range of inflammatory and cancer models, will be crucial in fully elucidating the therapeutic potential of this compound. This guide serves as a critical starting point for researchers and drug development professionals interested in advancing this compound through the preclinical and clinical pipeline.
References
- 1. apexbt.com [apexbt.com]
- 2. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 3. Endotoxin-induced uveitis in mice. 1. Induction of uveitis and role of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy of Marimastat and Chemoradiation in Head and Neck Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Batimastat, a synthetic inhibitor of matrix metalloproteinases, potentiates the antitumor activity of cisplatin in ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Marimastat | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 10. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CD47 Binding on Vascular Endothelial Cells Inhibits IL-17-Mediated Leukocyte Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NNGH and GM6001 Efficacy in Metalloproteinase Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of matrix metalloproteinase (MMP) inhibitors, selecting the appropriate tool is paramount for experimental success. This guide provides a comprehensive comparison of two widely used broad-spectrum MMP inhibitors: NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) and GM6001 (Ilomastat/Galardin). This analysis is based on their inhibitory profiles, impact on cellular signaling pathways, and practical considerations for experimental design.
Data Presentation: Inhibitory Activity
Both this compound and GM6001 are potent, cell-permeable inhibitors that target the zinc-dependent active site of MMPs through a hydroxamic acid moiety. Their efficacy, however, varies across the MMP family. The following table summarizes their inhibitory constants (Kᵢ or IC₅₀) against a range of MMPs, providing a quantitative basis for comparison. Lower values indicate higher potency.
| Matrix Metalloproteinase (MMP) | This compound (Kᵢ/IC₅₀, nM) | GM6001 (Kᵢ/IC₅₀, nM) |
| MMP-1 (Collagenase-1) | 170[1] | 0.4 - 1.5[2][3] |
| MMP-2 (Gelatinase-A) | - | 0.5 - 1.1[2][3] |
| MMP-3 (Stromelysin-1) | 130[1] | 1.9 - 27[2][3][4] |
| MMP-7 (Matrilysin) | 13000[1] | 3.7[4] |
| MMP-8 (Collagenase-2) | 9[1][5] | 0.1[4] |
| MMP-9 (Gelatinase-B) | 2.6[1][5] | 0.2 - 0.5[2][3] |
| MMP-12 (Macrophage Elastase) | 4.3[1][5] | 3.6[4] |
| MMP-13 (Collagenase-3) | 3.1[1][5] | - |
| MMP-14 (MT1-MMP) | - | 13.4[4] |
| MMP-20 (Enamelysin) | 17[1][5] | - |
| MMP-26 (Matrilysin-2) | - | 0.36[4] |
Signaling Pathway Inhibition
The broad-spectrum nature of this compound and GM6001 means their application can have widespread effects on cellular signaling cascades where MMPs play a regulatory role.
This compound has been shown to be an inhibitor of stromelysin-1 (MMP-3), which is a direct transcriptional target and a necessary contributor to the Wnt/β-catenin signaling pathway.[3][5] Its inhibition can, therefore, modulate processes governed by this pathway, such as epithelial-mesenchymal transition (EMT).
GM6001 has been demonstrated to impact G-protein coupled receptor (GPCR)-induced signaling.[2][6] Specifically, it can block the MMP-dependent transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn affects downstream pathways like the ERK signaling cascade.[2][6]
Experimental Protocols
A variety of assays can be employed to determine the efficacy of this compound and GM6001. A common method is the fluorogenic substrate assay, which can be adapted for high-throughput screening.
Generalized Fluorogenic MMP Inhibition Assay Protocol
This protocol outlines the general steps for assessing MMP inhibition using a FRET-based substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-3, MMP-9)
-
MMP assay buffer
-
Fluorogenic FRET-based MMP substrate
-
This compound and GM6001 stock solutions (typically in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a dilution series of this compound and GM6001 in assay buffer.
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the diluted inhibitors and the MMP enzyme. Include controls for no inhibitor (100% activity) and no enzyme (blank). Incubate at 37°C for a predetermined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the specific substrate, with readings taken every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve). Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
Both this compound and GM6001 are effective broad-spectrum MMP inhibitors with utility in a wide range of research applications. The choice between them may be guided by the specific MMPs of interest, as their inhibitory profiles differ. GM6001 demonstrates higher potency against several key MMPs, including MMP-1, -2, and -9. Conversely, this compound shows notable potency against MMP-8, -9, -12, and -13. Understanding their differential effects on signaling pathways, such as the Wnt/β-catenin pathway for this compound and EGFR transactivation for GM6001, is crucial for interpreting experimental outcomes. The provided data and protocols serve as a guide for the rational selection and application of these inhibitors in metalloproteinase research.
References
A Head-to-Head Comparison of NNGH and Selective MMP Inhibitors for Researchers
In the landscape of matrix metalloproteinase (MMP) research, the choice between a broad-spectrum inhibitor and a selective one is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of NNGH (N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid), a potent broad-spectrum MMP inhibitor, and a representative selective MMP inhibitor, Batimastat (BB-94). This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of MMP inhibitors for their specific research needs.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Batimastat against a range of MMPs is summarized below. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are compiled from various studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
| Target MMP | This compound (Ki, nM)[1] | Batimastat (IC50, nM) |
| MMP-1 (Collagenase-1) | 170 | 3 |
| MMP-2 (Gelatinase-A) | - | 4 |
| MMP-3 (Stromelysin-1) | 130 | 20 |
| MMP-7 (Matrilysin) | 13,000 | 6 |
| MMP-8 (Collagenase-2) | 9 | - |
| MMP-9 (Gelatinase-B) | 2.6 | 4 |
| MMP-12 (Metalloelastase) | 4.3 | - |
| MMP-13 (Collagenase-3) | 3.1 | - |
| MMP-20 (Enamelysin) | 17 | - |
Key Observations:
-
This compound demonstrates potent, nanomolar inhibition against several MMPs, including MMP-8, -9, -12, -13, and -20, confirming its broad-spectrum activity.[1]
-
Batimastat exhibits high potency against MMP-1, -2, -7, and -9, also showcasing a broad-spectrum profile, though with a different selectivity pattern compared to this compound.
-
The hydroxamic acid moiety in both this compound and Batimastat is a key structural feature responsible for their potent inhibition through chelation of the active site zinc ion in MMPs.[1][2]
Experimental Protocols
Accurate and reproducible assessment of MMP inhibition is crucial. Below are detailed methodologies for two common assays used to characterize MMP inhibitors.
Fluorogenic Substrate Assay for IC50 Determination
This assay provides a continuous and sensitive method for measuring MMP activity and determining inhibitor potency.[3][4]
Principle: The assay utilizes a fluorogenic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. Cleavage of the substrate by an MMP separates the fluorophore and quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human MMP enzyme of interest
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound or selective MMP inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor dilution (or vehicle control)
-
Activated MMP enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 328/420 nm) at regular intervals for a set period.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a widely used technique to detect and characterize the activity of gelatinases, primarily MMP-2 and MMP-9.[5][6]
Principle: Proteins in a sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. Areas of enzymatic activity appear as clear bands against a stained background.
Materials:
-
Polyacrylamide gel solution with 0.1% gelatin
-
Samples containing MMPs (e.g., conditioned cell culture media)
-
Non-reducing sample buffer
-
Washing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 2.5% Triton X-100)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.
-
Washing: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow for enzyme renaturation.[7]
-
Incubation: Incubate the gel in incubation buffer overnight at 37°C to allow for gelatin digestion.[6]
-
Staining: Stain the gel with Coomassie Brilliant Blue solution for at least 1 hour.[6]
-
Destaining: Destain the gel until clear bands appear against a blue background.
-
Visualization: Image the gel to visualize the bands of gelatinolytic activity. The molecular weight of the bands can be used to identify pro- and active forms of MMP-2 and MMP-9.
Signaling Pathways and Experimental Workflows
MMPs are implicated in a multitude of signaling pathways that regulate key cellular processes like inflammation, proliferation, and invasion. Understanding how MMP inhibitors modulate these pathways is crucial for interpreting experimental results.
MMPs in Inflammatory and Cancer Signaling
MMPs can influence signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9][10] For instance, some MMPs can be transcriptionally regulated by NF-κB, and their activity can, in turn, influence signaling cascades that lead to the activation of transcription factors like AP-1 and NF-κB.[11][12][13]
MMP Signaling Pathway in Inflammation and Cancer.
Experimental Workflow for MMP Inhibitor Evaluation
The following diagram illustrates a typical workflow for screening and characterizing MMP inhibitors.
Experimental Workflow for MMP Inhibitor Evaluation.
Conclusion
The choice between this compound and a selective MMP inhibitor is highly dependent on the research question. This compound, as a broad-spectrum inhibitor, is a valuable tool for investigating the overall role of MMPs in a biological process. However, its lack of specificity can make it difficult to attribute effects to a single MMP. Selective inhibitors like Batimastat, while still inhibiting multiple MMPs, offer a more targeted approach. The development of highly selective inhibitors remains a key goal in the field to dissect the specific functions of individual MMPs in health and disease. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental design.
References
- 1. apexbt.com [apexbt.com]
- 2. The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 8. The Trinity of Matrix Metalloproteinases, Inflammation, and Cancer: A Literature Review of Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 10. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. MMP-9 Inhibition Downregulates Radiation-induced NF-κ Activity Leading to Apoptosis in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of NNGH: A Procedural Guide
Core Safety and Handling Precautions
NNGH is intended for research use only and is not for human or veterinary use.[1][2] Before handling, all personnel should be thoroughly familiar with the compound's properties and potential hazards. Standard laboratory safety protocols should be strictly followed, including the use of appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is essential for its safe handling and disposal. The following table summarizes the key chemical and physical data for this compound.
| Property | Value |
| CAS Number | 161314-17-6 |
| Molecular Formula | C13H20N2O5S |
| Molecular Weight | 316.37 g/mol |
| Purity | >98% (HPLC) |
| Appearance | Solid |
| Storage | Room temperature or -20°C |
(Data sourced from multiple suppliers and databases)[1][2][3][4][5]
Step-by-Step Disposal Protocol
In the absence of specific disposal instructions for this compound, a conservative approach is to follow the stringent procedures for the disposal of N-nitroso compounds, a class of chemicals often considered potentially carcinogenic.[6][7][8] The following protocol outlines a chemical degradation method designed to neutralize the potentially hazardous components of such molecules. It is imperative that this procedure is conducted by trained personnel in a controlled laboratory setting and in full compliance with institutional, local, state, and federal regulations.
1. Waste Collection:
-
Collect all this compound waste, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display the chemical name ("this compound Waste"), relevant hazard classifications (e.g., "Toxic," "Caution: Research Chemical"), and the date of accumulation.
2. Chemical Degradation (based on N-nitrosamine protocols): This procedure aims to reduce the N-nitroso group to a less hazardous amine.
-
Preparation of the Reaction Mixture: For every 1 gram of this compound waste, prepare a solution of 10 mL of 2M aqueous sodium hydroxide (NaOH). Carefully add the this compound waste to the alkaline solution and stir until it is dissolved or fully suspended.[7]
-
Degradation Reaction: While continuously stirring the solution, slowly and in small portions, add 1.5 grams of aluminum-nickel (Al-Ni) alloy powder.[7] The addition should be gradual to control the reaction rate and prevent excessive foaming or a rapid increase in temperature.
-
Reaction Time: Continue to stir the mixture at room temperature for a minimum of 24 hours to ensure the complete degradation of the compound.[7]
3. Verification of Degradation (Optional but Recommended):
-
If analytical capabilities such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are available, a sample of the reaction mixture can be analyzed to confirm the absence of the parent this compound compound.[7]
4. Neutralization and Final Disposal:
-
Once the degradation is confirmed or the reaction time is complete, cautiously neutralize the reaction mixture to a pH between 6.0 and 8.0 using a suitable acid, such as hydrochloric acid (HCl).[7]
-
The resulting neutralized solution, which now contains the less hazardous degradation products and inorganic salts, can be disposed of in accordance with local and institutional regulations for aqueous chemical waste.[7]
-
Alternatively, and as a primary recommendation, the collected and sealed hazardous waste container should be handed over to the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for final disposal, typically via incineration.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound, incorporating the principles of chemical degradation for N-nitroso compounds.
Caption: Disposal workflow for this compound waste.
By adhering to these rigorous safety and disposal protocols, researchers and laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and minimizing environmental impact. Always prioritize the guidance of your institution's EHS department for all hazardous waste disposal.
References
- 1. This compound | 161314-17-6 | MOLNOVA [molnova.com]
- 2. caymanchem.com [caymanchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | CAS 161314-17-6 | TargetMol | Biomol.com [biomol.com]
- 5. This compound|161314-17-6|MSDS [dcchemicals.com]
- 6. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Disposal Procedures for NNGH
FOR IMMEDIATE USE BY RESEARCH PERSONNEL
This document provides critical safety and logistical information for the handling and disposal of N-Nitroso-N'-(4-nitro-2-hydroxyphenyl)guanidine (NNGH), a chemical compound utilized in laboratory research. Strict adherence to these guidelines is mandatory to ensure personal safety and environmental compliance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is critical for safe handling and storage.
| Property | Value |
| Full Chemical Name | N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid |
| Synonyms | MMP-3 Inhibitor II; BML-205, N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid |
| CAS Number | 161314-17-6 |
| Molecular Formula | C13H20N2O5S |
| Molecular Weight | 316.37 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound intended for research use only and must be handled with appropriate caution. While a specific Safety Data Sheet (SDS) was not directly available in the initial search, standard laboratory procedures for handling potentially hazardous chemicals should be strictly followed. The following PPE is mandatory when handling this compound:
| PPE Category | Required Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization. |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound in a laboratory setting. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the specific SDS for this compound provided by the supplier.
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure a clean and organized workspace. A chemical fume hood is the recommended environment for handling this compound.
Handling this compound:
-
Weighing: If weighing the solid form, do so in a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
Post-Handling:
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with this compound using an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan for this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid this compound Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weigh boats, must be disposed of as hazardous chemical waste. Place these items in a designated, sealed waste bag or container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled container for liquid chemical waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name "N-Nitroso-N'-(4-nitro-2-hydroxyphenyl)guanidine" and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, awaiting pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.
By adhering to these procedures, researchers can safely handle this compound and minimize risks to themselves and the environment. Always consult your institution's specific safety protocols and the supplier's Safety Data Sheet for the most comprehensive guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
